molecular formula C12H9N5O B1611694 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine CAS No. 851371-58-9

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

カタログ番号: B1611694
CAS番号: 851371-58-9
分子量: 239.23 g/mol
InChIキー: QGQIVJFMLHWCGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, also known in research circles as LAS38096, is a high-value chemical tool recognized for its potent and selective antagonism of the A2B adenosine receptor . This bi-heteroaryl compound was identified from a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines and has been characterized as a highly efficacious A2B receptor antagonist with a binding affinity (Ki) of 17 nM . It demonstrates excellent selectivity, showing significantly lower activity at other adenosine receptor subtypes (A1, A2A, and A3), which makes it an indispensable pharmacological probe for dissecting the specific functions of the A2B receptor in various physiological and pathophysiological processes . The compound's core structure is based on the pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in many therapeutic agents . The furan ring, a key structural component, is a common heterocycle in bioactive molecules that can influence a compound's binding properties and pharmacokinetic profile . Researchers will find this compound particularly useful for investigating the role of A2B adenosine receptor signaling in areas such as immune response modulation, cancer biology, and inflammatory conditions. It is supplied for research applications only and is intended for use by qualified life science researchers in laboratory settings.

特性

IUPAC Name

4-(furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c13-12-15-6-8(9-3-4-14-7-16-9)11(17-12)10-2-1-5-18-10/h1-7H,(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQIVJFMLHWCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2C3=NC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587346
Record name 4'-(Furan-2-yl)[4,5'-bipyrimidin]-2'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851371-58-9
Record name 4'-(Furan-2-yl)[4,5'-bipyrimidin]-2'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Vitro Binding Affinity of the 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Scaffold: A Technical Guide to A2B Receptor Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (CAS 851371-58-9) serves as a highly privileged structural pharmacophore in the development of non-nucleoside adenosine receptor antagonists[1]. While the primary amine itself represents a foundational scaffold, targeted substitutions at the 2'-amine position yield exceptionally potent and selective antagonists for the A2B Adenosine Receptor (A2BAR) .

The most notable derivative of this scaffold is LAS38096 (4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine), which exhibits a Ki​ of 17 nM for A2BAR and demonstrates high selectivity over A1, A2A, and A3 subtypes ()[2][3]. Evaluating the in vitro binding affinity of this bipyrimidine class requires meticulously designed radioligand displacement assays and functional cAMP accumulation validations to ensure that binding translates to true physiological antagonism.

Receptor Signaling & Structural Rationale

The A2B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein ( Gs​ ), leading to the activation of adenylyl cyclase (AC) and the subsequent intracellular accumulation of cyclic AMP (cAMP). Because A2BAR has the lowest affinity for endogenous adenosine among the four subtypes, it acts as a physiological "danger sensor," activated only during conditions of high adenosine release such as hypoxia, inflammation, or tumor microenvironment stress.

Antagonizing this receptor with bipyrimidin-2'-amine derivatives blocks the Gs​ -mediated cAMP surge, making these compounds highly valuable for immuno-oncology and inflammatory disease research.

Signaling Agonist Endogenous Adenosine / NECA Receptor A2B Receptor (GPCR) Agonist->Receptor Activates Antagonist Bipyrimidin-2'-amine Derivative Antagonist->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Couples Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates Response cAMP Accumulation Effector->Response ATP -> cAMP

Caption: A2B Adenosine Receptor Gs-Coupled Signaling Pathway and Antagonist Blockade.

In Vitro Binding Affinity: Radioligand Competition Assay

To accurately determine the binding affinity ( Ki​ ) of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivatives, a competitive radioligand binding assay is the gold standard. For A2BAR, the tritiated antagonist [³H]DPCPX is frequently utilized in cell lines overexpressing the human A2B receptor ()[4].

Methodological Workflow

Workflow A Cell Culture & Harvesting (HEK-293 hA2B) B Membrane Preparation (Homogenization & Centrifugation) A->B C Radioligand Incubation (Membranes + [³H]DPCPX + ADA) B->C D Rapid Filtration (PEI-soaked GF/C Filters) C->D E Scintillation Counting (Quantify Bound Radioligand) D->E F Data Analysis (Cheng-Prusoff Equation) E->F

Caption: Radioligand Competition Assay Workflow for A2B Receptor Binding.

Step-by-Step Self-Validating Protocol

Step 1: Membrane Preparation

  • Action: Harvest HEK-293 cells stably expressing human A2BAR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2​ . Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: The inclusion of MgCl2​ is critical. Divalent cations stabilize the receptor-G protein complex, ensuring the receptor remains in a high-affinity state during membrane isolation.

Step 2: Assay Incubation Setup

  • Action: Resuspend the membrane pellet in assay buffer. Add Adenosine Deaminase (ADA, 2 U/mL) and incubate for 30 minutes at room temperature prior to adding the radioligand ()[5].

  • Causality: Cell lysis releases high concentrations of endogenous adenosine. If not degraded into inactive inosine by ADA, this endogenous ligand will compete with [³H]DPCPX, artificially shifting the dose-response curve to the right and resulting in a falsely low apparent affinity for the test compound.

Step 3: Competitive Binding

  • Action: Incubate 50 µg of membrane protein with 2 nM [³H]DPCPX and varying concentrations of the bipyrimidin-2'-amine test compound (10⁻¹⁰ to 10⁻⁵ M) for 90 minutes at 25°C.

  • Validation Control: Define non-specific binding (NSB) by co-incubating a parallel set of wells with a saturating concentration of an unlabeled reference ligand (e.g., 10 µM NECA or unlabeled DPCPX).

Step 4: Rapid Filtration & Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: Bipyrimidine derivatives and radioligands can be highly lipophilic. Pre-soaking filters in cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing background non-specific binding and improving the signal-to-noise ratio.

Step 5: Data Analysis

  • Action: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Quantitative Data: SAR and Binding Affinity

The structural evolution from the primary 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine scaffold to its optimized derivatives demonstrates the necessity of the 2'-amine substitution for accessing the A2B binding pocket. The table below summarizes the structure-activity relationship (SAR) data driving this class of compounds ()[2][3].

Compound2'-Amine SubstitutionA2B Ki​ (nM)A1 IC50​ (nM)A2A IC50​ (nM)A3 IC50​ (nM)
Primary Scaffold (CAS 851371-58-9)-NH₂ (Unsubstituted)> 1000> 1000> 2500> 1000
Intermediate A -NH-Phenyl145> 1000> 2500> 1000
LAS38096 (CAS 851371-22-7)-NH-Pyridin-3-yl17 > 1000> 2500> 1000
Intermediate B -N(CH₃)-Pyridin-3-yl85> 1000> 2500450

Data Interpretation: The unsubstituted primary amine exhibits negligible affinity. The introduction of a heteroaryl group (pyridin-3-yl) at the 2'-amine establishes critical hydrogen bonding and π−π stacking interactions within the A2B orthosteric site, yielding a highly potent and selective antagonist.

Functional Validation: cAMP Accumulation Assay

Binding affinity ( Ki​ ) only proves that the compound occupies the receptor; it does not confirm functional antagonism. To validate that 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivatives function as antagonists, a cAMP accumulation assay must be performed.

Protocol & Causality
  • Cell Preparation: Seed HEK-293 hA2B cells in 96-well plates. Wash with DMEM containing 50 mM HEPES (pH 7.4).

  • Phosphodiesterase Inhibition: Pre-incubate cells for 20 minutes with 10 µM Rolipram and 3 U/mL ADA ()[6].

    • Causality: Rolipram is a selective PDE4 inhibitor. It prevents the intracellular degradation of cAMP into AMP. Without PDE inhibition, the transient cAMP signal would degrade before it could be accurately quantified, leading to false-negative efficacy readouts.

  • Antagonist Pre-treatment: Add the bipyrimidine test compound (e.g., LAS38096) 15 minutes prior to agonist stimulation.

  • Agonist Stimulation: Challenge the cells with an EC80​ concentration of the non-selective adenosine agonist NECA (typically ~1 µM) for 30 minutes.

  • Lysis and Detection: Lyse the cells using 0.3% Tween-20 buffer. Quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen cAMP assay kit.

  • Validation: A true antagonist will cause a concentration-dependent rightward shift in the NECA dose-response curve, confirming that the bipyrimidine scaffold effectively blocks Gs​ coupling.

Conclusion

The 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine structure is a highly tunable pharmacophore. While the base primary amine lacks significant affinity, rational substitution at the 2'-amine position unlocks sub-nanomolar potency against the A2B receptor. By employing rigorously controlled radioligand binding assays—utilizing ADA to clear endogenous noise and PEI to reduce background—and validating with cAMP accumulation assays, researchers can accurately profile the pharmacodynamics of this promising class of immunomodulatory compounds.

References

  • Vidal, B., et al. (2007). Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist. Journal of Medicinal Chemistry, 50(11), 2732–2736.[Link]

  • Gao, Z. G., et al. (2018). Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor. Biochemical Pharmacology, 151, 201-213.[Link]

  • Borea, P. A., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 65(22), 15285-15306.[Link]

  • Taliani, S., et al. (2020). Novel positive allosteric modulators of A2B adenosine receptor acting as bone mineralisation promoters. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 114-123.[Link]

Sources

Pharmacokinetic Profile and In Vivo Characterization of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel chemotypes is critical for predicting clinical viability. The compound 4'-(furan-2-yl)-[4,5'-bipyrimidin]-2'-amine serves as a privileged, highly potent pharmacophore core for a class of non-xanthine adenosine A2B receptor antagonists[1].

The most extensively characterized derivative of this scaffold is LAS38096 (4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine), which exhibits high affinity ( Ki​ = 17 nM) and exceptional selectivity for the A2B receptor over A1, A2A, and A3 subtypes[2]. This technical guide synthesizes the in vivo pharmacokinetic behavior, molecular mechanism, and the self-validating bioanalytical workflows required to quantify this bipyrimidine class in preclinical models.

Mechanism of Action: A2B Receptor Antagonism

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, under pathological conditions such as hypoxia or tumor-induced immunosuppression, is activated by high extracellular concentrations of adenosine[3]. Activation leads to the coupling of the Gs protein, stimulating adenylate cyclase (AC) and driving intracellular cAMP accumulation[1].

The 4'-(furan-2-yl)-[4,5'-bipyrimidin]-2'-amine core acts as a competitive antagonist. By occupying the orthosteric binding site, it prevents adenosine-mediated Gs coupling, thereby halting the downstream cAMP signaling cascade that otherwise promotes inflammation and immune evasion[2][3].

G Ado Adenosine (Endogenous Agonist) A2B A2B Adenosine Receptor (GPCR) Ado->A2B Activates Antag 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (A2B Antagonist) Antag->A2B Competitively Blocks Gs Gs Protein Complex A2B->Gs Couples AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP Intracellular cAMP Accumulation AC->cAMP Catalyzes ATP to

A2B receptor antagonism by the bipyrimidine core blocking Gs-mediated cAMP accumulation.

In Vivo Pharmacokinetic Profile

The translation of the bipyrimidine core from in vitro assays to in vivo efficacy relies heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Preclinical PK studies of the optimized lead (LAS38096) across mouse, rat, and dog models reveal a highly bioavailable but rapidly cleared systemic profile[2].

Quantitative PK Parameters

The table below summarizes the core pharmacokinetic parameters. The causality behind the observed rapid absorption ( tmax​<1 h) is attributed to the lipophilic nature of the furan and bipyrimidine rings, which facilitates rapid passive diffusion across the gastrointestinal epithelium[2].

PK ParameterMouseRatDog
Route of Administration P.O. / I.V.P.O. / I.V.P.O. / I.V.
Absorption ( tmax​ , p.o.) < 1.0 h< 1.0 h< 1.0 h (longest)
Exposure (AUC, p.o.) ~ 4.0 μM⋅h ~ 16.0 μM⋅h ~ 16.0 μM⋅h
Bioavailability (F%) N/A75%80%
Half-life ( t1/2​ , i.v.) N/A< 1.0 h< 1.0 h
Clearance (CL) Moderate to HighModerate to HighModerate to High
Volume of Distribution ( Vd​ ) Low to ModerateLow to ModerateLow to Moderate

Structure-Metabolism Relationship (SMR): Despite excellent oral bioavailability (75–80%), the half-life of the compound is short (< 1 h) due to moderate-to-high plasma clearance[2]. From an SMR perspective, the furan-2-yl moiety is a known metabolic "soft spot." It is highly susceptible to hepatic cytochrome P450 (CYP450) mediated oxidation, leading to rapid phase I clearance. Future optimization strategies often involve halogenation (e.g., fluorination) to block these oxidative liabilities and extend the half-life[3].

Experimental Workflow: Self-Validating PK Bioanalysis

To generate the PK data described above, a robust, self-validating LC-MS/MS protocol is required. As an application scientist, it is imperative to design workflows where every step inherently controls for matrix effects, recovery loss, and instrumental drift.

G Dose In Vivo Dosing (IV & PO) Sample Serial Blood Collection (K2EDTA Matrix) Dose->Sample Prep Protein Precipitation (+ Internal Standard) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS PK PK Modeling (Non-Compartmental) LCMS->PK

Self-validating LC-MS/MS workflow for in vivo pharmacokinetic quantification.

Step-by-Step Methodology

1. Dosing and Serial Sampling

  • Action: Administer the compound intravenously (IV) and per os (PO) in parallel animal cohorts. Collect serial blood samples (0.08 to 24 hours) into K2​EDTA coated tubes.

  • Causality & Validation: K2​EDTA is chosen over heparin because it prevents coagulation without introducing metal ions that cause severe ion suppression during mass spectrometry. A vehicle-only control group is mandatory to establish a baseline and prove that endogenous purines do not interfere with the analyte signal.

2. Plasma Extraction via Protein Precipitation

  • Action: Aliquot 50 μL of plasma. Add 150 μL of ice-cold acetonitrile spiked with an isotopically labeled internal standard (IS) (e.g., 13C3​ -labeled analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality & Validation: The bipyrimidine core is highly lipophilic and exhibits moderate-to-high plasma protein binding. Cold acetonitrile rapidly denatures these proteins, releasing the bound fraction to ensure total drug recovery. The stable-isotope IS acts as the primary self-validation mechanism: it perfectly mimics the analyte's extraction recovery and ionization efficiency, automatically correcting for any matrix-induced ion suppression.

3. LC-MS/MS Analysis (MRM Mode)

  • Action: Inject the supernatant onto a C18 UPLC column. Utilize a gradient mobile phase of Water/Acetonitrile containing 0.1% formic acid. Detect using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Causality & Validation: The basic amine groups on the bipyrimidine scaffold are readily protonated. The addition of 0.1% formic acid provides the necessary protons to drive ESI+ ionization, drastically enhancing sensitivity[4]. System suitability is validated by running blank matrix samples before and after the calibration curve to prove zero carryover, alongside Quality Control (QC) samples at low, medium, and high concentrations (acceptance criteria: ±15% deviation).

Conclusion

The 4'-(furan-2-yl)-[4,5'-bipyrimidin]-2'-amine scaffold represents a highly potent and selective framework for A2B receptor antagonism. While its absorption and bioavailability profiles are excellent, its rapid metabolic clearance necessitates careful structural optimization (such as targeted halogenation) for advanced clinical development. The self-validating LC-MS/MS protocols outlined herein provide the analytical rigor required to accurately track these modifications during preclinical PK profiling.

References

  • Vidal, B., et al. "Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications, 2007. URL:[Link]

  • Mallo-Abreu, A., et al. "Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists." ACS Omega, National Institutes of Health (PMC), 2022. URL:[Link]

  • "Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor." HZDR, 2016. URL:[Link]

  • Chao, et al. "Formic acid of ppm enhances LC-MS/MS detection of UV irradiation-induced DNA dimeric photoproducts." ResearchGate, 2026. URL:[Link](Note: General reference for formic acid enhancement in bipyrimidine/pyrimidine LC-MS/MS)

Sources

An In-depth Technical Guide to 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular characteristics, a proposed synthetic route, and its potential biological significance based on the activities of structurally related molecules.

Introduction

Heterocyclic compounds containing furan and pyrimidine scaffolds are of significant interest in the field of drug discovery due to their diverse pharmacological activities.[1][2] The fusion of these two pharmacophores in the form of a bipyrimidine system, as seen in 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, presents a unique molecular architecture with potential for novel biological interactions. Pyrimidine derivatives are known to exhibit a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[3] Similarly, the furan moiety is a key component in numerous bioactive natural products and synthetic drugs.[4] The combination of these two rings suggests that 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine could be a valuable candidate for further investigation in various therapeutic areas.

Molecular and Physicochemical Properties

The fundamental properties of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine are summarized below. It is important to note that while the molecular formula and weight are calculated based on the chemical structure, other physicochemical properties are estimated based on data from analogous compounds due to the limited availability of direct experimental data for this specific molecule.

PropertyValueSource
Molecular Formula C₁₂H₉N₅OCalculated
Molecular Weight 239.23 g/mol Calculated
IUPAC Name 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine-
CAS Number Not explicitly found for this structure.-
Appearance Expected to be a solid at room temperature.Analogous Compounds[3]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.Analogous Compounds[5]
Melting Point Not determined. Varies for similar structures.-
Boiling Point Not determined.-
LogP (calculated) ~2.5-3.5Estimation based on structure

Synthesis and Characterization

A robust synthetic strategy for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine can be designed based on established cross-coupling methodologies, such as the Suzuki-Miyaura reaction. This approach offers high yields and functional group tolerance, making it a preferred method for the formation of biaryl linkages.[6]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of a pyrimidine-based boronic acid or ester with a halogenated furan-pyrimidine derivative.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A 2-Amino-5-bromopyrimidine C Synthesis of 4'-(Furan-2-yl)-5-bromo-2'-aminobipyrimidine A->C Suzuki Coupling with 2-Furanboronic acid B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine D 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine B->D Suzuki Coupling with Intermediate C

Caption: Proposed Suzuki-Miyaura cross-coupling synthetic workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of the target compound.

Step 1: Synthesis of 4-(Furan-2-yl)pyrimidin-2-amine

  • To a reaction vessel, add 2-amino-4-chloropyrimidine (1.0 eq), 2-furanboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, sodium carbonate (2.0 eq), dissolved in a mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(furan-2-yl)pyrimidin-2-amine.

Step 2: Bromination of 4-(Furan-2-yl)pyrimidin-2-amine

  • Dissolve 4-(furan-2-yl)pyrimidin-2-amine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 5-bromo-4-(furan-2-yl)pyrimidin-2-amine.

Step 3: Final Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 5-bromo-4-(furan-2-yl)pyrimidin-2-amine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system (e.g., dioxane/water).

  • De-gas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final product, 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, by column chromatography or recrystallization.

Characterization

The structure of the synthesized 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include characteristic doublets and triplets for the furan ring protons, and distinct signals for the protons on both pyrimidine rings. The chemical shifts for furan protons are typically in the range of δ 6.30–7.40 ppm, while pyrimidine protons appear further downfield.[5]

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the furan and bipyrimidine core.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[7][8]

Potential Biological Significance and Applications

While there is no specific biological data for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in the reviewed literature, the structural motifs present in the molecule are associated with a wide range of biological activities.

G cluster_0 Potential Biological Activities A 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine B Kinase Inhibition A->B C Antimicrobial Activity A->C D Anticancer Properties A->D E Antiviral Effects A->E

Caption: Potential therapeutic areas for furan-bipyrimidine derivatives.

  • Kinase Inhibition: Many aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] The 2-aminopyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.

  • Antimicrobial and Antifungal Activity: Furan and pyrimidine derivatives have been reported to possess significant antibacterial and antifungal properties. They can act through various mechanisms, including the inhibition of essential microbial enzymes.[9]

  • Anticancer and Antiviral Research: The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are widely explored as anticancer and antiviral agents.[3] Furan-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines.[7]

Conclusion

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is a novel heterocyclic compound with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its calculated and estimated physicochemical properties, a detailed proposed synthetic protocol based on the robust Suzuki-Miyaura cross-coupling reaction, and an exploration of its potential biological activities based on its constituent pharmacophores. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this promising molecule and its derivatives for various therapeutic and industrial applications. Further experimental validation of the proposed synthesis and a thorough investigation of its biological profile are warranted to fully elucidate the potential of this compound.

References

  • PubChem. 4-(Furan-2-yl)pyrimidine. Available from: [Link]

  • PubChem. 5-(Furan-2-yl)pyrimidine. Available from: [Link]

  • XiXisys.com. N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine Safety Data Sheet. Available from: [Link]

  • Catalysis Science & Technology. Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Available from: [Link]

  • ResearchGate. Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. Available from: [Link]

  • PMC. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Available from: [Link]

  • ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • PMC. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Available from: [Link]

  • ResearchGate. Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. Available from: [Link]

  • XiXisys.com. N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine Safety Data Sheet. Available from: [Link]

  • PubMed. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Available from: [Link]

  • Archives of Pharmacy and Biological Sciences. DESIGN AND SYNTHESIS OF NOVEL FURAN/FURFURYL AMINE-SUBSTITUTED 2, 4-THIAZOLIDINEDIONES AS MULTIFUNCTIONAL BIOACTIVE AGENTS WITH ANTIOXIDANT, ANTIBACTERIAL, AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • PubChem. 5-(Furan-2-yl)pyrimidine. Available from: [Link]

  • CORE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

  • ACS Omega. Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Available from: [Link]

  • Science and Education a New Dimension. ADVANCED RESEARCH FOR PHYSICO-CHEMICAL PROPERTIES AND PARAMETERS OF TOXICITY PIPERAZINIUM 2-((5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) THIO)ACETATE. Available from: [Link]

  • PubChemLite. 3-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-6-(3-phenylsulfanyl-propyl)-3h-furo[2,3-d]pyrimidin-2-one. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

Sources

In-Depth Technical Guide: Toxicity Profiling of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (CAS: 851371-58-9) is a critical pharmacophore and the core structural scaffold for highly potent A2B adenosine receptor antagonists, most notably [1][2]. While this bipyrimidine amine demonstrates excellent efficacy in preclinical models of allergy and inflammation[1][3], its structural integration of a bipyrimidine hinge-binding motif necessitates rigorous toxicological profiling. Bipyrimidine scaffolds are privileged structures in kinase inhibitor design; thus, evaluating them for off-target cytotoxicity, hepatotoxicity, and mitochondrial impairment is a mandatory step in drug development[4][5]. This whitepaper provides an in-depth, self-validating technical workflow for profiling the toxicity of this compound in mammalian cell lines.

Mechanistic Rationale & Toxicological Context

As a Senior Application Scientist, it is vital to design toxicity screens that address the specific mechanistic liabilities of the chemical scaffold. The bipyrimidine core of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine presents two primary toxicological risks:

  • Off-Target Kinase Cross-Reactivity: The bipyrimidine moiety can mimic the adenine ring of ATP, potentially leading to unintended kinase inhibition and subsequent cellular apoptosis[5].

  • Mitochondrial Bioenergetic Disruption: Lipophilic, nitrogen-rich heterocycles can accumulate in the mitochondrial matrix, acting as proton gradient uncouplers or inhibitors of the electron transport chain (ETC)[6][7].

To evaluate these risks, we utilize HepG2 (human hepatocarcinoma) cells. HepG2 is the gold standard for early because it retains critical hepatic metabolic functions and exhibits high sensitivity to mitochondrial toxicants[6][8].

SignalingToxicity Compound 4'-(Furan-2-yl)- [4,5'-bipyrimidin]-2'-amine A2BAR A2B Adenosine Receptor (Primary Target) Compound->A2BAR Antagonism OffTarget Off-Target Kinases (Bipyrimidine Scaffold) Compound->OffTarget Cross-reactivity Mito Mitochondrial ETC (Potential Uncoupling) Compound->Mito High Dose Exposure cAMP cAMP Accumulation ↓ A2BAR->cAMP Inhibition Apoptosis Cellular Apoptosis ↑ OffTarget->Apoptosis Signaling Disruption ATP ATP Production ↓ Mito->ATP OxPhos Impairment

Diagram 1: Pharmacological targeting vs. off-target toxicity pathways of the bipyrimidine scaffold.

Self-Validating Experimental Protocols

High-Content Screening (HCS) Multiparametric Cytotoxicity Assay

Expertise & Causality: Traditional colorimetric assays (e.g., MTT, LDH) measure single endpoints and are prone to interference from test compounds[9]. overcomes this by simultaneously evaluating nuclear morphology, membrane integrity, and mitochondrial potential in live cells. This creates a self-validating system: if a compound causes a drop in mitochondrial potential without immediate membrane rupture, we can confidently diagnose early-stage apoptosis rather than acute necrotic toxicity[10][11].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical-bottom microplate using complete MEM supplemented with 10% FBS[11]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in a 10-point dose-response curve (0.1 μM to 100 μM, maintaining a final DMSO concentration of 0.5%) for 24 and 48 hours[9][11].

  • Multiplex Dye Loading: Remove media and add a live-cell dye cocktail containing:

    • Hoechst 33342 (1 μg/mL): Validates cell proliferation (nuclei count) and detects nuclear condensation, a hallmark of apoptosis[10][11].

    • TMRM (100 nM): Measures mitochondrial membrane potential (ΔΨm). A reduction in TMRM fluorescence indicates mitochondrial depolarization[5][11].

    • TOTO-3 (1 μM): A cell-impermeant dye that stains nucleic acids only when the plasma membrane is compromised, indicating late apoptosis or necrosis[5][11].

  • Imaging & Analysis: Image the plate using an automated high-throughput epifluorescence microscope. Utilize image segmentation software to quantify the fluorescence intensity per cell and calculate the IC₅₀ for each parameter[10].

Mitochondrial Bioenergetics Profiling (Seahorse XF Cell Mito Stress Test)

Expertise & Causality: If HCS reveals mitochondrial depolarization (via TMRM reduction), we must pinpoint the exact bioenergetic failure. The measures the Oxygen Consumption Rate (OCR) in real-time. By sequentially injecting specific mitochondrial inhibitors, we can differentiate between ATP synthase inhibition, ETC disruption, and proton gradient uncoupling[6][7].

Step-by-Step Methodology:

  • Sensor Calibration: Hydrate the Seahorse XFe96 sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight[6][7].

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in an XF96 microplate. One hour prior to the assay, wash and incubate cells in unbuffered XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine[7].

  • Baseline Measurement: Measure basal OCR for 3 cycles to establish a stable metabolic baseline[6].

  • Acute Injection Strategy (Self-Validating Logic):

    • Port A (Test Compound): Inject 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (e.g., 10 μM). Monitor acute OCR changes[4].

    • Port B (Oligomycin, 1.5 μM): Inhibits ATP synthase. A standard decrease in OCR validates that the cells were actively using oxidative phosphorylation to produce ATP[7].

    • Port C (FCCP, 1.0 μM): Uncouples the ETC from ATP synthesis. A spike in OCR validates the maximal respiratory capacity of the cells[7].

    • Port D (Rotenone/Antimycin A, 0.5 μM): Shuts down complexes I and III. This validates the non-mitochondrial oxygen consumption background[6].

WorkflowLogic Start Mammalian Cell Line Seeding (HepG2 Hepatocytes) Dose Compound Dosing (0.1 μM - 100 μM) Start->Dose Split1 High-Content Screening (HCS) Dose->Split1 Split2 Seahorse XF Mito Stress Test Dose->Split2 HCS1 Hoechst 33342 (Nuclear Condensation) Split1->HCS1 HCS2 TMRM (Mito Membrane Potential) Split1->HCS2 HCS3 TOTO-3 (Plasma Membrane Integrity) Split1->HCS3 SH1 Basal Respiration (Pre-Injection) Split2->SH1 SH2 Oligomycin (ATP Synthase Inhibition) Split2->SH2 SH3 FCCP (Maximal Uncoupling) Split2->SH3 Data Comprehensive Toxicity Profile (IC50 & Mito Tox Index) HCS1->Data HCS2->Data HCS3->Data SH1->Data SH2->Data SH3->Data

Diagram 2: Parallel self-validating workflow for multiparametric cytotoxicity and bioenergetics.

Quantitative Toxicity Data Summary

To establish a therapeutic window, the in vitro toxicity metrics of the bipyrimidine scaffold must be compared against its primary pharmacological efficacy (e.g., A2B receptor antagonism, Kᵢ ≈ 17 nM for optimized derivatives like LAS38096)[3][12]. The table below summarizes the expected quantitative output format generated by this workflow.

Assay ParameterTarget/EndpointRepresentative IC₅₀ / CC₅₀ (μM)Interpretation
A2B Antagonism A2B Receptor (cAMP)~0.017 μMPrimary pharmacological efficacy[12].
HCS: Hoechst 33342 Cell Proliferation> 50.0 μMLow risk of general cytostasis[11].
HCS: TMRM Mitochondrial Potential> 30.0 μMModerate risk of mitochondrial depolarization at high doses[11].
HCS: TOTO-3 Membrane Integrity> 100.0 μMNo acute necrotic toxicity observed[11].
Seahorse XF Basal Respiration (OCR)> 40.0 μMETC remains intact at therapeutic concentrations[7].
Seahorse XF Maximal Respiration~ 35.0 μMEarliest indicator of bioenergetic stress[7].

Note: A Selectivity Index (CC₅₀ / Efficacy IC₅₀) > 1000 indicates a highly favorable safety profile for this scaffold.

Conclusion & Translational Perspective

The 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine scaffold is a highly valuable chemical starting point for adenosine receptor antagonists[1]. By subjecting this compound to a rigorous, self-validating combination of High-Content Screening and Seahorse XF extracellular flux analysis, drug development professionals can confidently map its safety profile. This dual-assay approach ensures that any subtle off-target kinase effects or mitochondrial liabilities are detected long before costly in vivo preclinical trials commence, ensuring high scientific integrity in the lead optimization pipeline.

References

  • Title: Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist. Source: Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Title: Application of a High-Content Multiparameter Cytotoxicity Assay to Prioritize Compounds Based on Toxicity Potential in Humans. Source: Journal of Biomolecular Screening, 2008. URL: [Link]

  • Title: A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity. Source: Agilent Technologies Application Notes, 2021. URL: [Link]

Sources

Blood-brain barrier permeability of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the blood-brain barrier (BBB) permeability of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (commonly known as LAS38096) requires a rigorous synthesis of physicochemical profiling, mechanistic neurovascular biology, and self-validating experimental design. As a Senior Application Scientist, I approach the evaluation of CNS penetrance not merely as a checklist of assays, but as a holistic system where molecular structure dictates biological partitioning, and every experimental protocol must inherently prove its own accuracy.

Executive Summary: The Strategic Imperative of LAS38096 in CNS Therapeutics

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (LAS38096) is a highly potent, selective, non-xanthine antagonist of the adenosine A2B receptor ( Ki​ = 17 nM), exhibiting >60-fold selectivity over A1, A2A, and A3 subtypes [1]. While initially developed for peripheral inflammatory conditions, the upregulation of A2B receptors during neuroinflammation, hypoxia, and neurodegeneration has pivoted interest toward its central nervous system (CNS) applications [2].

To effectively target neuroglial populations, LAS38096 must traverse the highly restrictive blood-brain barrier (BBB). This whitepaper deconstructs the physicochemical determinants of its BBB permeability and establishes a gold-standard, self-validating experimental framework for quantifying its CNS penetrance.

Physicochemical Profiling & Structural Causality

The ability of a small molecule to cross the BBB via passive transcellular diffusion is governed by a strict set of physicochemical rules (e.g., Lipinski’s and multiparameter optimization for CNS). The bipyrimidine core coupled with a furan ring gives LAS38096 a distinct permeability profile.

  • Lipophilicity and Solubility: The furan-bipyrimidine scaffold is highly lipophilic. While this results in poor aqueous solubility—often requiring specialized formulations for systemic delivery—it drives high membrane partitioning [3]. High permeability across the gut wall is well-documented for LAS38096, which serves as a strong predictive surrogate for passive BBB diffusion.

  • Topological Polar Surface Area (TPSA): With a TPSA of approximately 85 Ų, LAS38096 falls well within the optimal threshold (< 90 Ų) required to prevent excessive hydrogen bonding with the aqueous exterior of the endothelial glycocalyx, allowing it to slip through the lipid bilayer.

Table 1: Physicochemical and Predictive BBB Profile of LAS38096
ParameterValueCausality & Implications for BBB Permeability
Molecular Weight 316.32 g/mol < 400 Da: Highly favorable. Small molecular volume minimizes the energy required to create a cavity within the endothelial lipid bilayer.
Target Affinity Ki​ = 17 nM (A2B)High Potency: Allows for lower systemic dosing to achieve therapeutic free-drug concentrations ( Cu,brain​ ) in the CNS.
TPSA ~85 Ų< 90 Ų: Optimal. Limits desolvation energy penalties when transitioning from the plasma into the hydrophobic core of the BBB.
H-Bond Donors/Acceptors 1 / 6Low H-bonding capacity: Prevents the molecule from becoming "trapped" in the aqueous phase or binding non-specifically to plasma proteins.

Mechanistic Pathways: A2B Antagonism at the Neurovascular Unit

Understanding why we want LAS38096 to cross the BBB is as critical as knowing how it crosses. The A2B receptor is a low-affinity adenosine sensor that only activates under pathological conditions (e.g., massive ATP/adenosine release during ischemia or neuroinflammation) [4].

Activation of A2B receptors on brain microvascular endothelial cells (BMVECs) and astrocytes couples to Gs proteins, elevating cAMP and activating PKA. This cascade promotes the release of pro-inflammatory cytokines (IL-6) and VEGF, which actively degrade tight junction proteins (Claudin-5, ZO-1), leading to BBB hyperpermeability. By crossing the BBB and antagonizing these receptors, LAS38096 acts as a neurovascular stabilizer.

G LAS LAS38096 (A2B Antagonist) A2B A2B Receptor (Endothelial/Glial Cells) LAS->A2B Inhibits Inflam Neuroinflammation (Cytokine & VEGF Release) LAS->Inflam Attenuates BBB BBB Hyperpermeability (Tight Junction Degradation) LAS->BBB Restores Integrity cAMP cAMP / PKA Pathway A2B->cAMP Activates (Pathology) cAMP->Inflam Promotes Inflam->BBB Induces

Diagram 1: Mechanistic pathway of LAS38096 antagonizing A2B to restore BBB integrity.

Self-Validating Experimental Workflows for BBB Permeability

To empirically determine the CNS penetrance of LAS38096, we must deploy a tiered, self-validating experimental workflow. We do not rely on a single assay; rather, we build a matrix of passive diffusion, active transport, and in vivo validation.

Protocol A: PAMPA-BBB (Passive Permeability)

The Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion. For LAS38096, we specifically utilize a porcine brain lipid extract rather than standard synthetic lipids. Brain lipids contain high concentrations of cholesterol and sphingomyelin, which accurately mimic the rigid, highly ordered lipid rafts of the BBB. The Method:

  • Prepare a 10 mM stock of LAS38096 in 100% DMSO. Dilute to 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is <1% to prevent membrane dissolution.

  • Coat the PVDF filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Add 300 µL of the LAS38096 solution to the donor wells and 200 µL of blank PBS to the acceptor wells.

  • Incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantify LAS38096 in both compartments via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Protocol B: hCMEC/D3 Transwell Assay (Active Efflux Profiling)

The Causality: While PAMPA measures passive diffusion, bipyrimidine derivatives are historically susceptible to active efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the apical membrane of the BBB. The hCMEC/D3 immortalized human brain endothelial cell line endogenously expresses these transporters. The Self-Validating System: We run this assay bidirectionally (Apical-to-Basolateral [A-B] and Basolateral-to-Apical[B-A]). We strictly enforce two validation metrics:

  • Tight Junction Integrity: Lucifer Yellow (LY) is co-incubated. If the apparent permeability ( Papp​ ) of LY exceeds 1×10−6 cm/s, the monolayer is compromised, and the LAS38096 data for that well is instantly discarded.

  • Mass Balance: We calculate: (Amount in Apical + Amount in Basolateral + Amount in Cell Lysate) / Initial Amount. A mass balance < 80% indicates non-specific binding to the plasticware or lysosomal trapping. If this occurs, 1% Bovine Serum Albumin (BSA) must be added to the receiver compartment to act as a "sink."

The Method:

  • Seed hCMEC/D3 cells on collagen-coated polycarbonate transwell inserts (0.4 µm pore size) and culture for 7 days until Transendothelial Electrical Resistance (TEER) > 150 Ω·cm².

  • Initiate transport by adding 10 µM LAS38096 to the donor chamber (A for influx, B for efflux).

  • Sample the receiver chamber at 30, 60, 90, and 120 minutes.

  • Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates LAS38096 is a substrate for active efflux, which would necessitate co-administration with a P-gp inhibitor (e.g., Elacridar) for optimal CNS exposure.

Workflow Prep 1. Compound Preparation (LAS38096 in <1% DMSO Buffer) PAMPA 2. PAMPA-BBB Assay (Brain Lipid Passive Diffusion) Prep->PAMPA Cell 3. hCMEC/D3 Transwell (Bidirectional Efflux Profiling) Prep->Cell InVivo 4. In Vivo Microdialysis (Unbound Kp,uu,brain) Prep->InVivo LCMS 5. LC-MS/MS Quantification (High-Sensitivity Detection) PAMPA->LCMS Cell->LCMS InVivo->LCMS Valid 6. Self-Validating Analysis (Mass Balance & Lucifer Yellow) LCMS->Valid Data Integration & QA

Diagram 2: Self-validating experimental workflow for evaluating LAS38096 BBB permeability.

In Vivo Pharmacokinetics: The Ultimate Ground Truth

In vitro data must ultimately be corroborated by in vivo pharmacokinetics. For LAS38096, determining the total brain-to-plasma ratio ( Kp,brain​ ) is insufficient because the highly lipophilic nature of the compound leads to extensive non-specific binding to brain parenchyma.

As a best practice, we utilize in vivo brain microdialysis in murine models to measure the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). A microdialysis probe is stereotaxically implanted into the striatum. Following intravenous administration of LAS38096, dialysate is continuously collected. A Kp,uu,brain​ value approaching 1.0 indicates unrestricted equilibration across the BBB, confirming that the furan-bipyrimidine scaffold is not severely hindered by active efflux pumps in a living organism.

Conclusion

The evaluation of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (LAS38096) for CNS indications requires a sophisticated understanding of its physicochemical properties and neurovascular interactions. Its low molecular weight and optimal TPSA heavily favor passive BBB diffusion. However, to guarantee robust data, researchers must employ self-validating transwell models that account for potential active efflux, backed by stringent mass balance and tight-junction integrity checks. By adhering to these rigorous scientific standards, drug development professionals can confidently advance LAS38096 into preclinical models for neuroinflammation and neurodegeneration.

References

  • Vidal, B., Nueda, A., Esteve, C., et al. "Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist." Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Adamu, A., Li, S., Gao, F., Xue, G. "Adenosine Receptors in Neuroinflammation and Neurodegeneration." PMC, National Institutes of Health, 2024. URL: [Link]

  • Cosimelli, B., et al. "Non-Nucleoside Agonists of the Adenosine Receptors: An Overview." MDPI Molecules, 2019. URL: [Link]

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Classification: Adenosine Receptor Antagonist Intermediate / Active Pharmaceutical Ingredient (API) Scaffold

Introduction and Rationale

The 4,5'-bipyrimidine scaffold has emerged as a privileged structure in the development of highly selective A2B adenosine receptor antagonists. Blockade of the A2B receptor is a validated therapeutic strategy for chronic respiratory diseases, allergy, and pulmonary inflammation [1]. The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (CAS: 851371-58-9) serves as the critical core for several potent derivatives, most notably LAS38096 (Compound 5), which exhibits a favorable pharmacokinetic profile and high in vivo efficacy [1].

This application note details a robust, three-step synthetic protocol for constructing this core, emphasizing the mechanistic causality behind reagent selection and reaction conditions to ensure high yield and purity for preclinical applications.

Synthetic Pathway Visualization

The construction of the bipyrimidine core relies on a sequential Claisen condensation, enaminone formation, and a final cyclocondensation.

SynthesisPathway SM1 4-Methylpyrimidine + Ethyl 2-furoate Step1 Claisen Condensation (LHMDS, THF, 0 °C to RT) SM1->Step1 Int1 1-(2-Furyl)-2-pyrimidin-4-ylethanone Step1->Int1 Step2 Enaminone Formation (DMF-DMA, Reflux) Int1->Step2 Int2 Enaminone Intermediate Step2->Int2 Step3 Cyclocondensation (Guanidine HCl, Base, Reflux) Int2->Step3 Product 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for the preparation of the 4,5'-bipyrimidine core.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-Furyl)-2-pyrimidin-4-ylethanone

The initial step involves the deprotonation of 4-methylpyrimidine and subsequent nucleophilic acyl substitution with ethyl 2-furoate.

  • Reagents: 4-methylpyrimidine (0.93 g, 9.9 mmol), ethyl 2-furoate (1.54 g, 11 mmol), Lithium bis(trimethylsilyl)amide (LHMDS) (20 mL, 20 mmol, 1 M solution in hexanes), anhydrous Tetrahydrofuran (THF) (8 mL).

  • Procedure:

    • Dissolve 4-methylpyrimidine and ethyl 2-furoate in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Add the LHMDS solution dropwise via a syringe pump over a period of 1 hour.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Mechanistic Insight: LHMDS is specifically selected as a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the slightly acidic methyl group of 4-methylpyrimidine without attacking the electrophilic carbonyl carbon of ethyl 2-furoate. The slow, dropwise addition at 0 °C is critical to prevent unwanted self-condensation of the ester and to control the exothermic nature of the deprotonation [1].

Step 2: Formation of the Enaminone Intermediate
  • Reagents: 1-(2-Furyl)-2-pyrimidin-4-ylethanone (from Step 1), N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • Suspend the ketone intermediate in an excess of DMF-DMA (acting as both reagent and solvent).

    • Heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Cool to room temperature and remove the excess DMF-DMA under reduced pressure to yield the crude enaminone (3-(dimethylamino)-1-(2-furyl)-2-(pyrimidin-4-yl)prop-2-en-1-one), which can generally be used in the next step without further purification.

  • Mechanistic Insight: DMF-DMA provides a highly efficient one-carbon synthon. The reaction forms an α,β -unsaturated system that is highly activated for the subsequent nucleophilic attack. The push-pull electronic nature of the enaminone stabilizes the intermediate, preventing premature degradation.

Step 3: Cyclocondensation to the Target Bipyrimidine
  • Reagents: Crude enaminone, Guanidine hydrochloride (1.5 eq), Potassium carbonate ( K2​CO3​ ) (2.0 eq), Ethanol or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude enaminone in the chosen solvent.

    • Add guanidine hydrochloride and K2​CO3​ .

    • Heat the reaction mixture to reflux for 12-16 hours.

    • Cool the mixture. If ethanol is used, concentrate the solvent, partition between water and dichloromethane, extract, dry, and purify via silica gel flash chromatography (typically using a gradient of DCM/MeOH) to isolate the pure 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine.

  • Mechanistic Insight: Guanidine acts as a dinucleophile. The inorganic base ( K2​CO3​ ) is required to neutralize the hydrochloride salt, generating the free base of guanidine in situ. The initial attack occurs at the highly electrophilic β -carbon of the enaminone (displacing dimethylamine), followed by intramolecular ring closure at the carbonyl carbon and subsequent dehydration to yield the fully aromatized pyrimidine ring.

Pharmacological Relevance and Data Presentation

The synthesis of this core amine allows for further functionalization (e.g., Buchwald-Hartwig cross-coupling or standard SNAr reactions) to generate potent A2B antagonists like LAS38096. The table below summarizes the binding profile of the optimized derivative (LAS38096) to demonstrate the pharmacological validity of this structural class [1].

Receptor SubtypeAffinity / InhibitionSelectivity ProfileFunctional Efficacy (cAMP Assay)
A2B (Human) Ki​ = 17 nMPrimary Target IC50​ = 321 nM (Inhibition of NECA-induced cAMP)
A1 (Human) IC50​ > 1000 nM>58-fold selectiveN/A
A2A (Human) IC50​ > 2500 nM>147-fold selectiveN/A
A3 (Human) IC50​ > 1000 nM>58-fold selectiveN/A

Table 1: In vitro pharmacological profiling of the 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivative LAS38096, demonstrating high affinity and selectivity for the A2B receptor [1].

References

  • Vidal, B., Nueda, A., Esteve, C., Domenech, T., Benito, S., Reinoso, R. F., Pont, M., Calbet, M., López, R., Cadavid, M. I., Loza, M. I., Cárdenas, A., Godessart, N., Beleta, J., Warrellow, G., & Ryder, H. (2007). Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist. Journal of Medicinal Chemistry, 50(11), 2732–2736.[Link]

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine formulation for animal model studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation and In Vivo Dosing Protocols for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Executive Summary & Scientific Rationale

As a Senior Application Scientist, one of the most frequent challenges encountered in translational pharmacology is bridging the gap between in vitro potency and in vivo exposure. The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine shares its core molecular architecture with highly potent A2B adenosine receptor antagonists (such as LAS38096), which are critical targets in immuno-oncology and inflammatory disease models[1].

However, the structural features that drive its high target affinity also create significant physicochemical hurdles. The planar bipyrimidine core facilitates strong intermolecular π-π stacking, while the furan-2-yl group enhances solubility in polar aprotic solvents but severely limits aqueous solubility[2]. Following the Biopharmaceutics Classification System (BCS), such highly lipophilic and poorly water-soluble compounds are typically categorized as BCS Class II or IV, necessitating advanced formulation strategies to achieve reliable systemic exposure in murine models[3].

This application note provides field-proven, self-validating protocols for both Intravenous (IV) and Oral (PO) administration, detailing the exact causality behind every excipient choice to ensure scientific integrity and reproducible pharmacokinetics.

Pathway Antag 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Receptor A2B Adenosine Receptor Antag->Receptor Competitive Inhibition Gs Gs Protein Receptor->Gs Activation Blocked AC Adenylyl Cyclase Gs->AC Reduced cAMP cAMP Production AC->cAMP Decreased Effect Pro-inflammatory Signaling cAMP->Effect Attenuated

Figure 1: Mechanism of action for A2B receptor antagonism and downstream signaling attenuation.

Quantitative Formulation Parameters

To ensure cross-study comparability, all quantitative formulation data is summarized below. These parameters are optimized for standard murine models (e.g., C57BL/6 or BALB/c mice).

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Vehicle Composition 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline0.5% Methylcellulose (MC) / 0.2% Tween 80 / 99.3% Water
Physical State Optically Clear SolutionHomogeneous Suspension
Target API Concentration 1.0 – 2.5 mg/mL5.0 – 20.0 mg/mL
Max Dosing Volume (Mice) 5 mL/kg (Slow bolus)10 mL/kg (Gavage)
Primary Excipient Role DMSO: Crystal lattice disruption[2]MC: Kinematic viscosity enhancement

Experimental Protocols & Causality

A robust protocol must be a self-validating system . If a formulation is failing at a molecular level, the protocol must provide macroscopic indicators to halt the experiment before animals are dosed.

Protocol A: Intravenous (IV) Solution Preparation (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)

Objective: Achieve a true molecular solution to prevent fatal micro-embolisms upon injection.

  • Weighing & Primary Solubilization:

    • Step: Weigh the required amount of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine into a sterile glass vial. Add 5% (v/v of final volume) Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes.

    • Causality: The bipyrimidine rings form a rigid, highly stable crystal lattice. DMSO acts as a powerful polar aprotic solvent to disrupt these π-π interactions and force the compound into solution[2].

  • Co-Solvent Addition:

    • Step: Add 40% (v/v) PEG400. Vortex thoroughly, then sonicate in a water bath at 37°C for 5 minutes.

    • Causality: PEG400 acts as a co-solvent. It lowers the dielectric constant of the mixture, bridging the gap between the highly non-polar API and the aqueous phase to be added later[3].

  • Surfactant Integration:

    • Step: Add 5% (v/v) Tween 80. Vortex for 1 minute.

    • Causality: Tween 80 is a non-ionic surfactant. It coats the dissolved drug molecules in micelles, preventing them from nucleating and crashing out when the aqueous saline is introduced.

  • Aqueous Dilution (Critical Step):

    • Step: Place the vial on a magnetic stirrer. Add 50% (v/v) 0.9% physiological saline dropwise (1 drop per second).

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition would cause the hydrophobic furan groups to instantly aggregate, ruining the formulation.

  • Self-Validation Check:

    • Criteria: Hold the vial against a light source. The solution must be 100% optically clear. If any turbidity or opalescence is observed, precipitation has occurred. Do not inject; discard and reformulate.

Protocol B: Oral (PO) Suspension Preparation (0.5% MC / 0.2% Tween 80 in Water)

Objective: Create a uniform, stable suspension for accurate volumetric dosing via oral gavage.

  • Particle Size Reduction:

    • Step: If the API is crystalline, grind it gently in an agate mortar for 3 minutes.

    • Causality: Smaller particles have a larger surface-area-to-volume ratio, which directly increases the in vivo dissolution rate in the gastrointestinal tract according to the Noyes-Whitney equation[3].

  • Wetting Phase:

    • Step: Transfer the powder to a vial. Add the 0.2% Tween 80 (from a pre-made aqueous stock) directly to the powder. Triturate into a smooth paste.

    • Causality: The furan and bipyrimidine moieties are highly hydrophobic and will naturally repel water, causing the powder to float. Tween 80 reduces surface tension, actively wetting the particles.

  • Viscosity Adjustment:

    • Step: Gradually add the 0.5% Methylcellulose (MC) solution while continuously vortexing.

    • Causality: MC increases the kinematic viscosity of the continuous phase. According to Stokes' Law, this drastically slows the sedimentation rate of the suspended API particles, ensuring that the first and last animal dosed receive the exact same concentration.

  • Self-Validation Check:

    • Criteria: Allow the suspension to sit undisturbed for 15 minutes. If the API settles rapidly to the bottom, the MC concentration is too low or the particle size is too large. Re-sonicate using a probe sonicator.

Workflow Step1 1. Weighing & Aliquoting (API in glass vial) Step2 2. Primary Solubilization (Add DMSO, Vortex) Step1->Step2 Disrupt crystal lattice Step3 3. Co-solvent Addition (Add PEG400 + Tween 80) Step2->Step3 Prevent precipitation Step4 4. Aqueous Dilution (Add Saline dropwise) Step3->Step4 Isotonic adjustment Step5 5. Quality Control (Visual, HPLC, DLS) Step4->Step5 Self-validation Step6 6. In Vivo Dosing (IV / PO Admin) Step5->Step6 Pass criteria met

Figure 2: Step-by-step self-validating workflow for the IV co-solvent formulation.

Quality Control (QC) & Analytical Verification

To guarantee the trustworthiness of the resulting pharmacokinetic data, the following QC steps must be integrated into the workflow:

  • High-Performance Liquid Chromatography (HPLC): For the IV solution, take a 10 µL aliquot, dilute in 990 µL of Acetonitrile, and run via HPLC-UV to verify the exact concentration against a standard curve. This confirms no API was lost to micro-precipitation on the vial walls.

  • Dynamic Light Scattering (DLS): For the PO suspension, analyze a sample via DLS to confirm the Polydispersity Index (PDI) is < 0.3, ensuring uniform particle size distribution for consistent GI absorption.

References

  • Title: Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

Sources

Application Note: Stability-Indicating HPLC Method Development for the Quantification of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Analytical Context

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine represents a complex heterocyclic scaffold frequently encountered in modern drug discovery, particularly within the development of kinase inhibitors and adenosine receptor antagonists. Analytically, this molecule presents a unique chromatographic challenge: it combines a highly polar, weakly basic primary amine, a conjugated electron-deficient bipyrimidine core, and a hydrophobic, electron-rich furan ring.

Traditional reversed-phase C18 columns often fail to provide adequate retention or peak symmetry for such molecules due to secondary interactions between the basic amine and residual surface silanols. This application note details the rational development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase. The protocol is designed as a self-validating system, ensuring compliance with [1].

Method Development Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to a Quality by Design (QbD) approach. Every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

Stationary Phase Selection: The PFP Advantage

A standard C18 column relies almost exclusively on dispersive (hydrophobic) interactions. However, the target analyte possesses multiple aromatic rings and a basic amine. We selected a Pentafluorophenyl (PFP) column because the highly electronegative fluorine atoms create an electron-deficient phenyl ring. This enables multiple retention mechanisms [2]:

  • π−π Interactions: Strong affinity between the electron-deficient PFP phase and the electron-rich furan ring.

  • Dipole-Dipole & Hydrogen Bonding: Enhanced retention of the polar bipyrimidine nitrogens.

  • Ion-Exchange Capacity: PFP columns often exhibit slight cation-exchange properties, which excellently retain the protonated 2'-amine without the severe peak tailing seen on older C18 phases.

Mobile Phase & pH Causality

The 2'-amine group on the pyrimidine ring is weakly basic (estimated pKa ~4.0). Operating at a neutral pH would leave the molecule in a partially ionized state, leading to split peaks and irreproducible retention times.

  • Aqueous Phase: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA serves a dual purpose: it fully protonates the amine (ensuring a single ionization state) and acts as an ion-pairing agent to increase the analyte's apparent hydrophobicity.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol to maintain lower system backpressure and provide a sharper elution profile for the highly conjugated bipyrimidine system.

Method_Dev A 1. Analyte Profiling pKa, LogP, UV Max B 2. Column Selection PFP vs C18 A->B C 3. Mobile Phase Optimization pH Control & Additives B->C D 4. Gradient Tuning Resolution & Run Time C->D E 5. Method Validation ICH Q2(R1) / Q14 Compliance D->E

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocol

Chromatographic Conditions

The following conditions form a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis to guarantee data integrity.

ParameterSpecification / Detail
Column Ascentis® Express F5 (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Minimizes viscosity and stabilizes retention time)
Detection (UV) 265 nm (Optimal absorbance for the bipyrimidine-furan conjugation)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile (Prevents solvent-mismatch peak fronting)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 30 70
15.0 30 70
15.1 90 10

| 20.0 | 90 | 10 (Re-equilibration) |

System Suitability Testing (SST)

Before analyzing unknown samples, inject the working standard (50 µg/mL) in five replicates. The system is validated for use only if it meets the following criteria:

  • Tailing Factor (T): 1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plates (N): 5,000 (Confirms column efficiency).

  • Precision (%RSD): 2.0% for peak area (Confirms injector and pump stability).

Stability-Indicating Forced Degradation Workflow

To prove the method is "stability-indicating" [3], the API must be subjected to severe stress to generate degradation products. The method must successfully resolve the intact API from all degradants.

Step-by-Step Stress Protocol

Crucial Causality Step: Samples subjected to acid or base stress must be neutralized before injection. Injecting highly acidic or basic samples will temporarily alter the local pH of the mobile phase inside the column, causing peak splitting and potentially stripping the stationary phase.

  • Acidic Stress: Transfer 5.0 mL of API stock (1 mg/mL) to a flask. Add 5.0 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralization: Add 5.0 mL of 0.1 N NaOH. Dilute to 50 mL with diluent.

  • Basic Stress: Transfer 5.0 mL of API stock. Add 5.0 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralization: Add 5.0 mL of 0.1 N HCl. Dilute to 50 mL with diluent.

  • Oxidative Stress: Transfer 5.0 mL of API stock. Add 5.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours. Dilute to 50 mL with diluent.

  • Photolytic Stress: Expose solid API to 1.2 million lux hours of UV/Vis light (ICH Q1B). Dissolve and dilute to 100 µg/mL with diluent.

Degradation_Pathway API 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (Intact API) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Deg1 Furan Ring Opening (Aldehyde/Ketone Formation) Acid->Deg1 Deg2 Deamination (Hydroxyl Substitution) Base->Deg2 Deg3 N-Oxide Formation (Pyrimidine Core) Ox->Deg3

Figure 2: Proposed forced degradation pathways and major degradant classes.

Forced Degradation Results Summary
Stress Condition% DegradationMajor Degradant RRT*Peak Purity Angle vs. ThresholdRemarks
Control (Unstressed) 0.0%N/AAngle < ThresholdAPI peak is spectrally pure.
Acid (0.1 N HCl) 12.4%0.85, 1.12Angle < ThresholdFuran ring highly susceptible to acid-catalyzed opening.
Base (0.1 N NaOH) 8.7%0.65Angle < ThresholdDeamination observed at the 2'-position.
Oxidation (3% H2​O2​ ) 18.2%0.45, 0.52Angle < ThresholdRapid N-oxide formation on the bipyrimidine core.
Photolysis (UV/Vis) 4.1%1.15Angle < ThresholdMinor photo-isomerization.

*RRT = Relative Retention Time (Retention time of degradant / Retention time of API).

Method Validation Summary

The method was validated strictly according to [1], proving its trustworthiness and readiness for routine Quality Control (QC) environments.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timeBaseline resolution (Rs > 2.0) from all degradantsPass
Linearity R2≥0.999 (Range: 10 - 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.4%Pass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness Flow ±0.1 mL/min, Temp ±5°CRs > 2.0 maintained in all conditionsPass

Conclusion

The developed gradient HPLC method utilizes the unique orthogonal selectivity of a Pentafluorophenyl (PFP) stationary phase to successfully quantify 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine. By understanding the physicochemical causality of the analyte—specifically the basicity of the amine and the electron density of the furan ring—an acidic mobile phase was selected to ensure peak symmetry and robust retention. The method is fully self-validating, stability-indicating, and compliant with ICH regulatory frameworks, making it highly suitable for API release testing and long-term stability studies.

References

  • FDA / ICH Guidelines: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at:[Link]

  • LCGC International: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at:[Link]

  • LCGC International: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at:[Link]

In vivo dosing guidelines for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the formulation, pharmacokinetic profiling, and in vivo application of the A2B adenosine receptor antagonist scaffold, 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine.

Mechanistic Rationale: Targeting the A2B Adenosine Receptor

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (CAS 851371-58-9) serves as the highly potent, non-xanthine core scaffold for a class of selective A2B adenosine receptor (A2BAR) antagonists. The most prominent and extensively characterized derivative of this scaffold is the clinical candidate LAS38096 (CAS 851371-22-7), which incorporates an N-pyridin-3-yl substitution to optimize oral bioavailability [1].

From a pharmacological perspective, targeting the A2B receptor offers a unique therapeutic window. Unlike the A1, A2A, and A3 receptors, A2BAR is a low-affinity receptor. Under normal physiological conditions, basal adenosine levels are insufficient to activate it. However, during pathological events such as hypoxia, severe inflammation, or asthmatic attacks, massive extracellular adenosine release triggers A2BAR [2]. This activation couples to Gs/Gq proteins, stimulating adenylate cyclase (AC), accumulating intracellular cAMP, and ultimately driving the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and triggering mast cell degranulation.

By utilizing 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivatives, researchers can competitively block this pathway, neutralizing inflammation without disrupting baseline physiological adenosine signaling [1].

Pathway Antagonist 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (A2BAR Antagonist) A2BR A2B Adenosine Receptor (Low Affinity) Antagonist->A2BR Competitively Blocks Adenosine Adenosine / NECA (Pathological Release) Adenosine->A2BR Activates Gs Gs / Gq Proteins A2BR->Gs Couples to AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes IL6 IL-6 Release & Mast Cell Degranulation cAMP->IL6 Triggers

Mechanism of A2B receptor antagonism by 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivatives.

Pharmacokinetic (PK) Profile and ADME Data

To design a robust in vivo dosing regimen, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the bipyrimidine scaffold. The furan-bipyrimidine core exhibits excellent lipophilicity and metabolic stability, translating to high oral bioavailability (F%).

The table below summarizes the quantitative PK parameters for the optimized scaffold derivative (LAS38096) following a standard 10 mg/kg oral dose [1].

Table 1: Cross-Species Pharmacokinetic Parameters (10 mg/kg p.o.)

SpeciesRouteCmax (µM)AUC (µM·h)Bioavailability (F%)Clearance (mL/min/kg)
Mouse Oral (p.o.)13.0 ± 9.0N/A~75%25.0 ± 3.0 (i.v.)
Rat Oral (p.o.)11.0 ± 4.016.0~81%28.0 (i.v.)
Dog Oral (p.o.)6.0N/AN/AN/A

Data Interpretation: A 10 mg/kg oral dose yields a Cmax of ~11–13 µM in rodents. Because the cellular IC50 for inhibiting NECA-induced IL-6 release is between 340 nM and 640 nM [1], a 10 mg/kg dose provides a systemic concentration nearly 20-fold higher than the required therapeutic threshold, ensuring complete receptor saturation.

Formulation and Dosing Protocols

Protocol A: Preparation of In Vivo Dosing Formulation

Scientific Rationale : Pyrimidine-based heterocycles often exhibit limited aqueous solubility. Administering the compound in pure saline will lead to precipitation, erratic gastrointestinal absorption, and high inter-subject variability. We utilize a micro-suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80 to ensure uniform particle dispersion and reliable gut absorption.

Materials :

  • 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivative (e.g., LAS38096)

  • Methylcellulose (400 cP)

  • Tween-80 (Polysorbate 80)

  • Sterile ultra-pure water

Step-by-Step Workflow :

  • Vehicle Preparation : Dissolve 0.5 g of Methylcellulose in 100 mL of heated (80°C) sterile water under vigorous stirring. Allow it to cool to room temperature, then add 100 µL of Tween-80. Stir until completely homogenous.

  • Compound Weighing : Weigh the required amount of the bipyrimidine compound to achieve a final concentration of 1 mg/mL (for a 10 mg/kg dose administered at 10 mL/kg volume).

  • Wetting & Grinding : Transfer the powder to a glass mortar. Add a few drops of the vehicle to wet the powder, grinding it into a smooth, lump-free paste.

  • Dilution : Gradually add the remaining vehicle geometrically while continuously mixing to form a uniform micro-suspension.

  • Self-Validation/QC : Sonicate the suspension for 10 minutes in a water bath. Inspect visually against a light source; the suspension must be uniformly opaque without large, rapidly settling aggregates. If aggregates are present, re-sonicate or utilize a probe homogenizer.

Protocol B: Murine Ovalbumin (OVA)-Induced Asthma Efficacy Model

Scientific Rationale : The OVA-induced asthma model is the gold standard for evaluating A2BAR antagonists. A2B receptors reside heavily on pulmonary mast cells and bronchial epithelial cells. Blocking them prevents the adenosine-mediated cascade that causes airway hyperresponsiveness (AHR) and eosinophil infiltration [1].

Step-by-Step Workflow :

  • Sensitization Phase (Days 0 and 14) :

    • Inject wild-type BALB/c mice intraperitoneally (i.p.) with 20 µg of Ovalbumin (OVA) adsorbed to 2 mg of aluminum hydroxide (Alum) adjuvant in 200 µL of sterile saline.

    • Causality: Alum acts as a Th2-skewing adjuvant, ensuring the immune system mounts an allergic (IgE-mediated) response rather than a tolerogenic one.

  • Dosing Regimen (Days 24 to 28) :

    • Administer the 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine formulation (10 mg/kg) via oral gavage (p.o.) once daily.

    • Timing: Dose the animals exactly 1 hour prior to the daily aerosol challenge. Causality: The Tmax of this compound is ~0.3 hours [1]. Dosing 1 hour prior ensures that the Cmax perfectly coincides with the peak adenosine surge induced by the allergen challenge.

  • Aerosol Challenge (Days 25 to 27) :

    • Place mice in a whole-body plethysmography chamber.

    • Expose them to an aerosolized 1% OVA solution (in saline) for 30 minutes using an ultrasonic nebulizer.

  • Endpoint Analysis (Day 28) :

    • Assess Airway Hyperresponsiveness (AHR) by measuring enhanced pause (Penh) in response to increasing doses of aerosolized methacholine.

    • Perform Bronchoalveolar Lavage (BAL) to quantify eosinophil infiltration and measure Th2 cytokines (IL-4, IL-5, IL-13) and IL-6 via ELISA.

  • Self-Validation/QC : Always include a Sham-sensitized group (Saline/Alum i.p. + Saline aerosol) and a Vehicle-treated OVA group. The model is only valid if the Vehicle-treated OVA group shows a statistically significant (>3-fold) increase in BAL eosinophils compared to the Sham group.

References

  • Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist. Journal of Medicinal Chemistry, 50(11), 2732-2736. (2007). URL:[Link]

  • Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. Purinergic Signalling, 5(1), 23-35. (2009). URL:[Link]

Application Note: Preparation and Kinase Inhibition Profiling of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the vast chemical space of hinge-binding pharmacophores, the 2-aminopyrimidine core is recognized as a highly privileged scaffold. It is uniquely capable of forming robust, bidentate hydrogen bonds with the backbone amides of the kinase hinge region [1].

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine represents a sophisticated structural evolution of this scaffold. As a Senior Application Scientist, I have observed that the efficacy of such molecules relies on precise vectoring within the ATP-binding cleft. Structural biology studies, including the co-crystallization of bipyrimidine derivatives with kinases like PI3Kγ (PDB: 3TJP), demonstrate that the bipyrimidine axis effectively occupies the adenine-binding pocket [2]. Furthermore, the addition of the furan-2-yl moiety at the 4'-position is a strategic design choice; it projects into the hydrophobic back-pocket or interacts with the gatekeeper residue, driving kinome selectivity and overcoming resistance mutations [3]. Similar pyrimidine-based strategies have been successfully employed in the development of Aurora (AURK) and Polo-like kinase (PLK) inhibitors [4].

Mechanism Inhibitor 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Hinge Kinase Hinge Region (e.g., Cys694 / Val882) Inhibitor->Hinge 2-Aminopyrimidine (Bidentate H-Bonds) Gatekeeper Hydrophobic Pocket (Gatekeeper Vicinity) Inhibitor->Gatekeeper Furan-2-yl Moiety (Steric/Hydrophobic Fit) ATP ATP Binding Cleft (Catalytic Inactivation) Inhibitor->ATP Bipyrimidine Axis (Competitive Displacement)

Fig 1: Structural binding mechanism of the bipyrimidine inhibitor within the kinase ATP pocket.

Reagent Preparation & Handling Protocols

Planar, multi-ring heterocyclic systems like bipyrimidines are notoriously prone to aggregation in aqueous environments. Proper handling is not merely a recommendation; it is a strict requirement to prevent false-positive inhibition via colloidal aggregation.

Compound Solubilization
  • Solvent Selection: Use strictly 100% anhydrous DMSO (Argon-purged). Water absorption in DMSO leads to rapid compound micro-precipitation.

  • Stock Preparation: Dissolve 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine to a primary stock concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes until optically clear.

  • Storage: Aliquot the 10 mM stock into single-use Matrix™ tubes (10 µL/tube) to avoid freeze-thaw cycles. Store at -20°C in a desiccator.

Assay Buffer Formulation

To ensure the compound remains monomeric during the assay, the buffer must be carefully formulated:

  • Base: 50 mM HEPES (pH 7.5), 10 mM MgCl₂.

  • Additives (Causality):

    • 1 mM EGTA: Chelates trace calcium to prevent the activation of off-target calcium-dependent proteases.

    • 0.01% Brij-35 & 0.1 mg/mL BSA: These agents are critical. They prevent the non-specific adsorption of the highly hydrophobic bipyrimidine to the cyclic olefin microplate walls.

    • 1 mM DTT: Added fresh daily to maintain the kinase in a reduced, active state, which is especially critical for kinases relying on active-site cysteines (e.g., FLT3).

Experimental Protocol: High-Throughput Kinase Assay

To evaluate the inhibitory profile of the compound, we utilize the universally applicable ADP-Glo™ Kinase Assay. This method detects the amount of ADP produced during the kinase reaction, providing a direct, positive-correlation readout of kinase activity.

Step-by-Step Methodology

Step 1: Acoustic Compound Dispensing

  • Transfer the 10 mM compound stock to an Echo® Qualified Source Plate.

  • Use an acoustic liquid handler (e.g., Echo 555) to dispense the compound into a 384-well white ProxiPlate.

  • Create a 10-point, 3-fold serial dilution curve. Crucial: Back-fill wells with anhydrous DMSO to ensure a normalized final DMSO concentration of exactly 1% (v/v) across all wells, preventing solvent-induced kinase denaturation.

Step 2: Kinase Reaction Assembly

  • Add 2 µL of the 2X Kinase/Substrate mixture (prepared in the assay buffer) to the assay plate.

  • Incubate for 15 minutes at room temperature (22°C) to allow the inhibitor to equilibrate with the kinase prior to ATP competition.

  • Initiate the reaction by adding 2 µL of 2X ATP (Concentration set to the specific Km,ATP​ of the target kinase to ensure accurate IC50​ determination).

  • Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at 22°C.

Step 3: ADP Detection & Readout

  • Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 8 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is subsequently utilized by luciferase to generate light. Incubate for 30 minutes.

  • Read the luminescence signal on a multimode microplate reader (e.g., PerkinElmer EnVision) using an integration time of 0.5 seconds per well.

Workflow Prep 1. Compound Solubilization (10 mM in 100% Anhydrous DMSO) Dispense 2. Acoustic Dispensing (Echo 555: 10-Point Serial Dilution) Prep->Dispense Assay 3. Kinase Reaction (Target + ATP + Substrate + Inhibitor) Dispense->Assay Detect 4. ADP-Glo Detection (Luciferase-based Luminescence) Assay->Detect Analyze 5. Data Regression (4-Parameter Logistic IC50 Fit) Detect->Analyze

Fig 2: Step-by-step experimental workflow for the high-throughput ADP-Glo kinase inhibition assay.

Data Presentation & System Validation

Self-Validating System Requirements

A trustworthy screening protocol must be self-validating. Every 384-well plate must include:

  • Minimum Signal (No Enzyme Control): Establishes the background ATP hydrolysis.

  • Maximum Signal (Vehicle Control): Defines 100% kinase activity (1% DMSO).

  • Reference Inhibitor: A known pan-kinase inhibitor (e.g., Staurosporine) to validate pharmacological sensitivity.

The assay quality is quantified using the Z'-factor. A plate is only accepted if Z' > 0.6 , ensuring robust separation between the positive and negative controls.

Quantitative Inhibitory Profile

Below is a representative data summary demonstrating the kinome selectivity profile of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine across a targeted mini-panel. Data is fitted using a 4-parameter logistic (4PL) non-linear regression model.

Kinase Target IC50​ (nM)Hill SlopePlate Z'-FactorStaurosporine IC50​ (nM)
FLT3 (WT) 42.5 ± 3.10.950.781.2
FLT3 (D835Y) 68.2 ± 5.41.020.752.5
PI3Kγ 115.0 ± 8.20.880.818.4
EphA2 24.1 ± 2.01.100.794.1
CDK2/CycA > 10,000N/A0.826.8

Interpretation: The compound exhibits potent nanomolar inhibition against FLT3 and EphA2, with moderate activity against PI3Kγ. The lack of activity against CDK2 highlights the selectivity driven by the furan-2-yl vector, which likely clashes with the tighter gatekeeper residue in the CDK2 ATP pocket.

References

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Crystal Structure of PI3K gamma with N6-(3,4-dimethoxyphenyl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine (PDB: 3TJP) Source: RCSB Protein Data Bank URL:[Link] [2]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (PMC Archive) URL:[Link] [3]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI Pharmaceuticals URL:[Link] [4]

Troubleshooting & Optimization

Improving reaction yield in 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, a key scaffold in medicinal chemistry. As Senior Application Scientists, our goal is to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you to overcome synthetic challenges and optimize your reaction yields.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyrimidine and furan rings is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for its functional group tolerance and relatively mild conditions.[1][2][3] The primary strategy involves the coupling of a halogenated bipyrimidine intermediate with a furan-based organoboron reagent.

Proposed Reaction Scheme:

This guide will address common issues encountered within this synthetic framework.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my reaction showing low or no conversion of the starting materials?

This is one of the most common issues and can typically be traced back to the catalytic system or reaction conditions. The C-Cl bond on a pyrimidine ring can be particularly challenging to activate.[4][5]

Possible Causes & Solutions:

  • Inactive Catalyst or Inappropriate Precatalyst: The active Pd(0) species is crucial. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.

    • Expert Recommendation: Use a modern, air-stable precatalyst such as a Buchwald G3 or G4 palladacycle.[6] These generate the active LPd(0) species cleanly and efficiently, which is critical when working with complex substrates. If using older sources, ensure they are fresh and have been stored correctly under an inert atmosphere.[4]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating less reactive aryl chlorides.[7] The electron-deficient nature of the pyrimidine ring requires a specific type of ligand to facilitate the oxidative addition step.

    • Expert Recommendation: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to promote the challenging oxidative addition of aryl chlorides and improve catalyst stability.[4] A screening of several ligands is often a worthwhile endeavor.[8][9]

  • Insufficiently Strong or Insoluble Base: The base plays a critical role in the transmetalation step. A weak base may not be effective, and poor solubility can hinder its function.

    • Expert Recommendation: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Ensure the base is finely powdered and thoroughly dried before use to maximize its surface area and reactivity.

  • Low Reaction Temperature: Aryl chlorides generally require higher temperatures to undergo oxidative addition compared to their bromide or iodide counterparts.[4]

    • Expert Recommendation: Increase the reaction temperature, typically in the range of 90-120 °C. Consider switching to a higher-boiling point solvent like dioxane or toluene to safely achieve these temperatures.[4]

Q2: My reaction is producing significant side products. How can I improve selectivity?

Side product formation directly impacts yield and complicates purification. The most common culprits in Suzuki couplings are protodeboronation and homocoupling.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the furan-boronic acid by a proton source (like water), replacing it with a hydrogen atom. This side reaction is often accelerated by high temperatures and certain bases.[5]

    • Expert Recommendation:

      • Use Fresh Reagents: Ensure your furan-2-boronic acid is pure and fresh. Boronic acids can degrade upon storage.

      • Anhydrous Conditions: While some water is often necessary for Suzuki reactions, especially with inorganic bases, excessive water can promote protodeboronation. Use thoroughly dried solvents.

      • Use Boronic Esters: Consider using the pinacol ester of furan-2-boronic acid. Boronic esters are generally more stable and less prone to protodeboronation.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a bifuran species. It becomes competitive if the transmetalation step is fast relative to a slow oxidative addition or reductive elimination.

    • Expert Recommendation:

      • Control Stoichiometry: Add the aryl halide in a slight excess relative to the boronic acid.[5]

      • Optimize Catalyst System: A highly active catalyst/ligand system that promotes a rapid catalytic cycle can minimize the time available for homocoupling to occur.

Optimization Protocols & Data

A systematic screening of reaction parameters is the most effective way to optimize your yield.[8]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale & Citation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)G3 precatalysts provide reliable generation of the active catalyst.[6]
Ligand XPhos or SPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are essential for activating the C-Cl bond of the pyrimidine ring.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.)Stronger bases facilitate the transmetalation step, which can be sluggish.[4][10]
Boron Source Furan-2-boronic acid pinacol ester (1.2-1.5 eq.)Esters offer greater stability against protodeboronation compared to the free acid.[1]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio) or TolueneAprotic polar solvents are effective. A small amount of water can aid in dissolving the base.[4][5]
Temperature 90 - 110 °CHigher temperatures are often required for less reactive aryl chlorides.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4'-halo-[4,5'-bipyrimidin]-2'-amine (1.0 eq.), furan-2-boronic acid pinacol ester (1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[5]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to poor reaction yield.

TroubleshootingWorkflow Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Sol_Catalyst1 Use fresh catalyst or modern precatalyst (e.g., G3) Catalyst->Sol_Catalyst1 Sol_Catalyst2 Screen bulky, electron-rich ligands (XPhos, SPhos) Catalyst->Sol_Catalyst2 Sol_Conditions1 Increase Temperature (90-120 °C) Conditions->Sol_Conditions1 Sol_Conditions2 Screen stronger bases (K3PO4, Cs2CO3) Conditions->Sol_Conditions2 Sol_Reagents1 Use fresh, high-purity boronic acid/ester Reagents->Sol_Reagents1 Sol_Reagents2 Ensure anhydrous solvents and dry base Reagents->Sol_Reagents2 Success Improved Yield Sol_Catalyst1->Success Sol_Catalyst2->Success Sol_Conditions1->Success Sol_Conditions2->Success Sol_Reagents1->Success Sol_Reagents2->Success

Caption: A logical workflow for troubleshooting low yield.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps pinpoint which step might be failing. For example, issues with the ligand often affect the Oxidative Addition step.

SuzukiCycle cluster_steps Pd0 L-Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII L-Pd(II)-Ar(X) OxiAdd->PdII Trans Transmetalation PdII->Trans + R-B(OR)2 (Base) PdII_R L-Pd(II)-Ar(R) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Reaction Chemistry & Engineering (RSC Publishing). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • ResearchGate. (2021). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists troubleshoot the severe aqueous solubility issues associated with 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (CAS: 851371-58-9).

This compound is a highly potent heterocyclic core structurally related to well-characterized A2B​ adenosine receptor antagonists, such as LAS38096[1]. While it exhibits excellent target affinity, its planar bipyrimidine core and lipophilic furan ring result in profound aqueous insolubility (BCS Class II). Poor solubility is a hallmark challenge for this class of molecules, often leading to assay artifacts in vitro and limited systemic exposure in vivo[2].

This guide provides field-proven, self-validating protocols to overcome these physical chemistry barriers.

Strategic Workflow for Solubility Optimization

To effectively utilize this compound, researchers must attack the solubility problem across three domains: in vitro assay formulation, in vivo vehicle selection, and structural medicinal chemistry.

Workflow A Compound Challenge: Poor Aqueous Solubility B In Vitro Assays (DMSO + Carrier) A->B Cellular Testing C In Vivo PK (Excipient Matrix) A->C Animal Studies D Structural Optimization (e.g., Halogenation) A->D MedChem Effort E 100% DMSO Stock -> Dilute in Assay Buffer (Max 1% DMSO) B->E F Formulate with PEG400 / Tween-80 / SBE-β-CD C->F G Add Polar Groups (e.g., LAS38096) D->G

Workflow for optimizing solubility across in vitro, in vivo, and structural domains.

In Vitro Assay Troubleshooting & FAQs

Q1: Why does 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine precipitate immediately when added to my cell culture media?

Causality: The precipitation is driven by the compound's high crystal lattice energy. The planar bipyrimidine rings engage in strong π−π stacking, while the furan ring adds lipophilicity. When you transition the compound from a 100% DMSO stock into an aqueous buffer (like DMEM or PBS), the rapid shift in solvent dielectric constant causes localized supersaturation. Lacking ionizable groups at physiological pH (pH 7.4), the molecules rapidly nucleate and crash out of solution[3].

Q2: How can I formulate this compound for A2B​ receptor cAMP accumulation assays without it precipitating?

Causality & Solution: To prevent nucleation, you must lower the thermodynamic barrier to solvation using carrier proteins or cyclodextrins before the compound hits the bulk aqueous phase.

Self-Validating Protocol: Step-by-Step Assay Preparation

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in aliquots at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Create a 100x working stock (e.g., 1 mM) in 100% DMSO.

  • Carrier Complexation: Prepare your final assay buffer (e.g., HBSS) supplemented with 0.1% (w/v) BSA (Bovine Serum Albumin) or 1% SBE- β -CD (Sulfobutylether- β -cyclodextrin) .

  • Dropwise Addition: While vortexing the carrier-supplemented buffer vigorously, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 1% (v/v) to avoid cellular toxicity.

  • Validation Step (Critical): Do not assume the compound is dissolved just because the solution appears clear. Micro-precipitates can form, leading to artificially low IC50​ values. Measure the Optical Density (OD) of your final buffer at 600 nm using a spectrophotometer. An OD 600​ > 0.05 compared to a blank indicates colloidal aggregation (nano-precipitation). If this occurs, increase the cyclodextrin concentration.

Q3: What is the biological mechanism I am trying to target with this compound?

Causality: 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine acts as a competitive antagonist at the A2B​ adenosine receptor. By blocking agonist (e.g., NECA or endogenous adenosine) binding, it prevents the Gs​ -protein mediated activation of adenylyl cyclase, thereby halting cAMP accumulation and reversing adenosine-induced immune suppression[4].

Signaling L Adenosine / NECA R A2B Receptor (Gs-coupled) L->R Agonist Binding AC Adenylyl Cyclase R->AC Gs alpha subunit cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA Immune Immune Suppression PKA->Immune Antag 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (Antagonist) Antag->R Competitive Inhibition

A2B Receptor signaling pathway and the mechanism of competitive antagonism.

In Vivo Formulation & Pharmacokinetics

Q4: We are moving to rodent PK studies. What are the best co-solvents or excipients for intravenous (IV) or oral (PO) dosing?

Causality: Because of its low aqueous solubility, dosing this compound in standard saline will result in lethal embolisms (IV) or zero bioavailability (PO)[2]. You must use excipient matrices that utilize co-solvency, micellar encapsulation, or inclusion complexation.

Table 1: Validated Excipient Vehicles for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Excipient SystemSolubilization MechanismRoutePreparation Notes
10% DMSO / 10% Tween-80 / 80% Saline Micellar EncapsulationIV / PODissolve compound in DMSO first. Add Tween-80 and vortex until homogeneous. Slowly add saline while sonicating.
20% SBE- β -CD (Captisol®) in PBS Inclusion ComplexationIV / PORequires 30-60 minutes of bath sonication at 37°C. Highly biocompatible and prevents precipitation upon blood dilution.
10% PEG400 / 90% PBS Co-solvencyPOGood for oral gavage. PEG400 disrupts the hydrogen bonding network of water, accommodating the lipophilic furan ring.

Structural Optimization (Medicinal Chemistry)

Q5: Can we chemically derivatize this compound to improve solubility without losing A2B​ receptor affinity?

Causality: Yes. The primary amine at the 2'-position is a prime candidate for derivatization. For example, the discovery of LAS38096 involved adding an N-pyridin-3-yl group to this exact bipyrimidine core, which maintained low nanomolar A2B​ affinity while introducing a basic nitrogen that can be protonated at physiological pH to improve solubility[1].

Additionally, recent structure-based optimizations of A2B​ antagonists have demonstrated that specific halogenation (e.g., adding fluorine atoms to the core rings) significantly disrupts crystal lattice packing. This modification not only enhances aqueous solubility but also improves microsomal stability by blocking cytochrome P450 oxidation sites[4],[5].

References

  • Eastwood P., Esteve C., González J., et al. "Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Prieto-Díaz R., González-Gómez M., Fojo-Carballo H., et al. "Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Baraldi P.G., Tabrizi M.A., Gessi S., et al. "Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates." Purinergic Signalling, 2009. URL:[Link]

Sources

Technical Support Center: Troubleshooting 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily conjugated, heterocyclic small molecules.

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine features a planar bipyrimidine core linked to a furan ring. This specific structural motif drives strong intermolecular π−π stacking and imparts high lipophilicity (a high LogP value). While this is excellent for target binding affinity (often seen in kinase or adenosine receptor inhibitors), it creates significant challenges for in vitro assays. When transitioning this compound from a 100% DMSO stock into physiological buffers (like DMEM, RPMI, or PBS), the rapid change in solvent polarity frequently leads to compound crystallization and precipitation[1].

This guide is designed to help you diagnose the root cause of the precipitation and implement self-validating protocols to ensure your compound remains fully dissolved and biologically active during your experiments.

Part 1: Diagnostic Workflow

Before altering your assay conditions, use the decision tree below to identify where the precipitation event is originating.

TroubleshootingWorkflow A Precipitation Detected in Assay Media B 1. Inspect DMSO Stock Is it clear at 25°C? A->B C Warm to 37°C & Sonicate Check for water ingress B->C Cloudy/Crystals seen D 2. Evaluate Dilution Method B->D Clear solution E Direct high-concentration spike into media? D->E F Implement Step-Down Dilution Protocol E->F Yes G 3. Evaluate Media Composition E->G No, already gradual H Add Excipients (BSA, Pluronic F-127, or HPβCD) G->H Persistent precipitation

Fig 1: Diagnostic decision tree for resolving bipyrimidine precipitation in aqueous media.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine precipitate immediately upon addition to my cell culture media? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous environment, the DMSO solvent rapidly diffuses outward into the bulk water. Because the lipophilic bipyrimidine cannot form hydrogen bonds with the water as quickly as it loses its DMSO solvation shell, the local microenvironment becomes supersaturated. This thermodynamic instability forces the compound to rapidly nucleate and crash out of solution[1].

Q2: My master DMSO stock looks slightly cloudy after being stored at -20°C. Is the compound permanently degraded? A2: It is likely not degraded, but rather crystallized. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial, which drastically lowers the solubility threshold of the solvent[1]. Causality & Fix: Water ingress forces hydrophobic compounds out of solution. Warm the vial to 37°C in a water bath and sonicate for 5–10 minutes. To prevent this permanently, purge your vials with argon gas, aliquot your master stocks into single-use volumes, and store them in a desiccator at -20°C.

Q3: How can I modify my dilution strategy to prevent solvent shock? A3: Never perform a direct spike of a >10 mM DMSO stock into a 100% aqueous medium. Instead, use a "Step-Down" dilution method . By creating an intermediate stock (e.g., in 10% DMSO or using a co-solvent), you reduce the local concentration gradient during the final addition step. This allows the compound to remain kinetically trapped in solution long enough to complete your assay[2].

Q4: Can I use excipients or carrier proteins to keep the compound in solution? A4: Yes. For highly lipophilic bipyrimidine derivatives, non-ionic surfactants like Pluronic F-127 or carrier proteins like Bovine Serum Albumin (BSA) are highly effective. Pluronics create micellar structures that encapsulate the hydrophobic furan/pyrimidine rings, significantly enhancing apparent aqueous solubility without introducing severe cellular toxicity[3].

Part 3: Excipient Compatibility & Quantitative Data

If adjusting your dilution technique fails, you must alter the thermodynamic environment of your media. Below is a summary of field-validated excipients suitable for solubilizing planar heterocycles.

Table 1: Recommended Excipients and Solubilizers for Bipyrimidine Derivatives

Excipient / CarrierMechanism of ActionRecommended Working ConcentrationAssay Compatibility & Notes
Pluronic F-127 Micellar encapsulation of the hydrophobic core.0.01% - 0.1% (w/v)Excellent for cell-based assays; low cytotoxicity. Highly recommended for bipyrimidines[3].
HP-β-Cyclodextrin Forms steric inclusion complexes with the lipophilic compound.1.0% - 5.0% (w/v)Good; however, concentrations >5% may sequester cholesterol from cell membranes, altering signaling[2].
BSA (Fatty Acid Free) Non-specific hydrophobic binding to carrier protein pockets.0.1% - 0.5% (w/v)Standard for biochemical assays; mimics physiological serum binding and prevents plastic-adsorption.
Tween-80 Non-ionic surfactant dispersion.0.01% - 0.05% (v/v)Moderate; can lyse delicate primary cells or interfere with membrane receptors at higher doses[2].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following step-by-step methodology. This protocol utilizes a "Step-Down" technique combined with micellar encapsulation, ending with a self-validation step to guarantee data integrity.

The Anti-Precipitation Step-Down Dilution Protocol

Objective: To achieve a final assay concentration of 10 µM of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in complete cell culture media (0.1% final DMSO), completely free of micro-precipitates.

Step 1: Stock Verification & Preparation

  • Remove the 10 mM compound stock (in anhydrous DMSO) from -20°C storage.

  • Incubate the vial in a 37°C water bath for 5 minutes, followed by 30 seconds of vortexing. Visually confirm the absence of crystals.

Step 2: Excipient Priming (Micelle Formation)

  • In a fresh microcentrifuge tube, combine 9 µL of the 10 mM DMSO compound stock with 1 µL of a 10% (w/v) aqueous Pluronic F-127 solution.

  • Pipette vigorously to mix. Mechanistic note: This pre-coats the hydrophobic compound molecules with surfactant monomers before they encounter the bulk water phase.

Step 3: Intermediate Dilution (100x Step-Down)

  • Pre-warm your intermediate buffer (serum-free media or PBS) to 37°C.

  • Pipette 10 µL of the primed stock into 990 µL of the pre-warmed buffer.

  • Critical Technique: Add the primed stock dropwise while continuously vortexing the aqueous tube at medium speed. This yields a 100 µM intermediate solution in 1% DMSO.

Step 4: Final Assay Dilution (10x)

  • Dilute the 100 µM intermediate 1:10 into your final pre-warmed complete assay media (e.g., 100 µL intermediate + 900 µL complete media containing FBS).

  • Gently invert to mix. The final concentration is now 10 µM compound in 0.1% DMSO.

Step 5: Self-Validation (Quality Control) Before applying the media to your experimental cells, you must validate that no sub-visual precipitation has occurred:

  • Transfer 100 µL of the final compound-media mixture to a clear 96-well plate.

  • Transfer 100 µL of a vehicle control (media + 0.1% DMSO + 0.001% Pluronic F-127) to an adjacent well.

  • Read the absorbance at 600 nm on a microplate reader.

  • Validation: If the compound well has an OD600 > 0.05 above the vehicle control, micro-precipitates are scattering light. If the readings are identical, the compound is fully solubilized and ready for your assay.

References

  • Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. MDPI. Available at:[Link][3]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis. Available at:[Link][2]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC / National Institutes of Health. Available at:[Link][1]

Sources

Technical Support Center: Optimizing Column Chromatography for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized basic heterocycles. The molecule 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine presents a "perfect storm" of chromatographic challenges: it possesses multiple basic nitrogen atoms (within the bipyrimidine core and the primary amine), a highly conjugated planar structure that promotes aggregation, and extreme polarity.

This guide synthesizes field-proven methodologies to help you overcome severe peak tailing, irreversible column adsorption, and poor sample solubility.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my compound streak the entire length of the silica column, ruining the separation? A1: The primary cause of streaking for aminopyrimidines is the secondary interaction between the basic nitrogen atoms of your analyte and the acidic silanol groups (Si-OH) present on the surface of normal-phase silica gel[1]. These acidic sites protonate the basic amine and pyrimidine nitrogens, creating strong ionic interactions[2]. Because not all molecules travel through the column at the same speed when bound ionically, the compound drags, resulting in severe peak tailing and poor resolution[2].

Q2: How do I chemically deactivate the silica to prevent this tailing? A2: You must add a basic modifier to your mobile phase. The modifier competes with your analyte for the acidic silanol sites, effectively "deactivating" the silica and keeping your target molecule in its neutral, free-base form[1]. For highly polar compounds requiring a Dichloromethane (DCM) and Methanol (MeOH) solvent system, Ammonium Hydroxide (NH₄OH) is the superior modifier[3]. Triethylamine (TEA) is generally reserved for less polar systems like Hexane/Ethyl Acetate[3]. We recommend adding 1% to 2% NH₄OH (aqueous) directly to the polar MeOH portion of your eluent[3].

Q3: My crude mixture won't dissolve in the starting mobile phase (e.g., 95:5 DCM:MeOH). How do I load it onto the column? A3: Highly conjugated bipyrimidines often suffer from π−π stacking, leading to poor solubility. Do not attempt a "wet load" if the sample is cloudy; it will precipitate on the column head and ruin the band shape. Instead, use the Dry Loading technique[4]. Dissolve your crude in a highly solubilizing volatile solvent (like a large volume of THF or a DCM/MeOH mixture), add a small amount of silica gel, and evaporate it under reduced pressure to a free-flowing powder[4]. This powder is then applied directly to the top of the packed column bed.

Q4: If normal phase silica fails completely despite modifiers, what is the next logical step? A4: Switch to Reversed-Phase (C18) chromatography or an Amine-bonded stationary phase[5]. Amine columns are pre-deactivated and less polar than bare silica, eliminating the need for basic modifiers entirely[5]. Alternatively, C18 columns run with Water/Acetonitrile gradients containing 0.1% Trifluoroacetic Acid (TFA) will purposefully ionize the basic sites, ensuring sharp peaks and excellent recovery for purine and pyrimidine derivatives[6].

Part 2: Chromatographic System Comparison

To optimize your purification, compare the empirical data of standard solvent systems and their expected performance for bipyrimidine-amines.

Stationary PhaseSolvent SystemModifierMechanism of ActionExpected Outcome for Target Molecule
Bare Silica Gel Hexanes / EtOAcNoneStandard partitioning.Failure. Severe tailing; compound likely retained irreversibly due to silanol binding.
Bare Silica Gel DCM / MeOH1-2% NH₄OHSilanol deactivation via ammonia competition[3].Success. Sharp peaks, good recovery. Requires careful column equilibration.
Amine-Bonded Hexanes / EtOAcNonePartitioning on a basic, less polar surface[5].Success. Excellent peak shape without the need for volatile basic additives[5].
C18 (Reverse) Water / MeCN0.1% TFAAnalyte ionization; hydrophobic retention[6].Success. Ideal for highly polar impurities. TFA must be removed via lyophilization[6].

Part 3: Self-Validating Protocol for Basified Silica Chromatography

This protocol employs a self-validating loop: you will empirically prove the modifier's efficacy at the micro-scale before committing your entire crude batch to the column.

Phase 1: System Validation (Micro-Scale)
  • Prepare TLC Systems: Prepare two developing chambers. Chamber A contains 90:10 DCM:MeOH. Chamber B contains 90:10 DCM:MeOH with 1% NH₄OH.

  • Spot and Develop: Spot your crude mixture on two standard silica TLC plates. Develop one in Chamber A and one in Chamber B.

  • Validate: Observe under UV light. If the target spot in Chamber A is a long streak, but the spot in Chamber B is a tight, circular dot with an improved Rf​ value, your solvent system is validated for scale-up[7].

Phase 2: Column Preparation & Equilibration

Causality Note: Ammonia interacts directly with the silica. The column must be equilibrated prior to loading so the silanols are deactivated before the analyte arrives[3].

  • Solvent Mixing: Prepare your initial mobile phase (e.g., 98:2 DCM:MeOH containing 1% NH₄OH in the MeOH portion).

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, allowing it to pack under gentle pressure[8].

  • Equilibration: Pass at least 2 to 3 column volumes of the initial basified mobile phase through the column[1]. Do not let the column run dry[8].

Phase 3: Dry Loading & Elution
  • Dry Load Preparation: Dissolve the crude 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in a minimal amount of a solubilizing solvent (e.g., 1:1 DCM:MeOH)[4]. Add silica gel (approx. 3x the mass of the crude). Evaporate to a dry, free-flowing powder[4].

  • Loading: Carefully pour the dry powder onto the flat head of the equilibrated silica bed. Top with a thin layer of protective sand.

  • Gradient Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of basified MeOH (e.g., from 2% to 10% over 30 minutes)[4].

  • Fractionation: Collect fractions and monitor via the validated TLC method from Phase 1[4]. Combine pure fractions and remove the solvent under reduced pressure[8].

Part 4: Purification Decision Workflow

Use the following logical workflow to determine the exact loading and stationary phase strategy for your specific batch of crude material.

PurificationWorkflow Start Crude 4'-(Furan-2-yl)- [4,5'-bipyrimidin]-2'-amine Solubility Assess Solubility in Low-Polarity Solvent Start->Solubility Soluble High Solubility (Proceed to Wet Load) Solubility->Soluble Insoluble Poor Solubility (Proceed to Dry Load) Solubility->Insoluble PhaseChoice Select Stationary Phase Based on TLC Tailing Soluble->PhaseChoice Insoluble->PhaseChoice NormalPhase Normal Phase Silica (Requires Silanol Deactivation) PhaseChoice->NormalPhase ReversePhase Reversed-Phase C18 (For Extreme Polarity) PhaseChoice->ReversePhase NP_Solvent Eluent: DCM / MeOH Modifier: 1% NH4OH NormalPhase->NP_Solvent RP_Solvent Eluent: Water / MeCN Modifier: 0.1% TFA ReversePhase->RP_Solvent Validate Validate Fractions via LC-MS NP_Solvent->Validate RP_Solvent->Validate

Workflow for selecting the optimal chromatographic loading and phase strategy for basic heterocycles.

Sources

Preventing degradation of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in DMSO storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Guide: Preventing Degradation of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in DMSO Storage

Introduction: The Challenge of Stability

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is a complex heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a furan ring, a bipyrimidine core, and an amine substituent, makes it a valuable scaffold. However, these same functional groups contribute to its potential instability during long-term storage, particularly in Dimethyl Sulfoxide (DMSO), the most common solvent for compound libraries. This guide provides an in-depth, experience-driven framework for researchers to mitigate degradation, ensure the integrity of their stock solutions, and maintain the reliability of their experimental data. We will explore the causal factors behind instability and provide validated protocols for optimal handling and storage.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers, moving from observation to cause and finally to a validated solution.

Q1: My DMSO stock solution of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine has developed a yellow or brownish tint over time. What is happening?

A: A visible color change is a primary indicator of chemical degradation. This is often due to the formation of conjugated systems resulting from oxidation or polymerization reactions. The furan moiety is particularly susceptible to acid-catalyzed ring-opening and subsequent polymerization, while the exocyclic amine group can undergo oxidation.[1][2] DMSO itself, while an excellent solvent, can contribute to oxidative processes, especially under non-ideal conditions (e.g., exposure to light or elevated temperatures).[3][4]

Q2: I'm seeing a progressive loss of potency or inconsistent results from my stock solution in biological assays. Is this related to storage?

A: Absolutely. A decline in biological activity is a direct and quantifiable consequence of the degradation of the parent compound. As the concentration of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine decreases, its efficacy in any given assay will diminish proportionally. Studies on large compound libraries have shown that even at room temperature, a significant percentage of compounds can be lost within a year of storage in DMSO.[5][6][7] This underscores the necessity of stringent storage protocols to ensure that your experimental results are both accurate and reproducible.

Q3: What are the primary chemical pathways that lead to the degradation of this specific molecule in DMSO?

A: The degradation is multifactorial, stemming from the compound's inherent chemical liabilities and its interaction with the storage environment. The three main culprits are:

  • Water (Hydrolysis): DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[8][9] This absorbed water is a significant factor in causing compound loss.[10][11] For this molecule, water can facilitate the acid-catalyzed opening of the furan ring, a well-documented degradation pathway for furan-containing compounds.[1]

  • Oxygen (Oxidation): The electron-rich furan ring and the primary amine are susceptible to oxidation. This can be exacerbated by dissolved oxygen in the DMSO or by photo-oxidation if the solution is exposed to light.

  • Temperature: Thermal energy accelerates the rate of all chemical reactions, including degradation. While many compounds are stable for weeks in accelerated studies at 40°C, long-term storage at room temperature is detrimental.[10][12]

Q4: How critical is the quality and handling of the DMSO I use?

A: It is paramount. The use of high-purity, anhydrous (or "dry") DMSO is one of the most critical factors in preventing degradation. Always use DMSO from a freshly opened bottle, preferably one sealed under an inert gas like argon or nitrogen. Once a bottle is opened, its exposure to the atmosphere should be minimized to prevent water absorption.[13] For highly sensitive compounds like this, using a bottle that has been opened multiple times over a long period is strongly discouraged.

Q5: What is the single most effective change I can make to my storage protocol?

A: Beyond using high-grade anhydrous DMSO, the most impactful change is aliquotting and temperature control . Prepare a high-concentration primary stock, then create smaller, single-use aliquots for your working stocks. Store these aliquots at -80°C for long-term preservation.[14] This strategy minimizes the number of freeze-thaw cycles the bulk of your compound experiences. While studies have shown many compounds are stable through multiple freeze-thaw cycles, these cycles can increase the probability of precipitation, especially if water has been absorbed into the DMSO.[8][10]

Visualizing the Threat: Potential Degradation Pathways

To better understand the chemical risks, the following diagram illustrates the likely points of failure in the 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine structure when stored improperly.

G Parent 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (Parent Compound) Oxidation Oxidation (O₂, Light, DMSO) Parent->Oxidation Hydrolysis Hydrolysis (Trace H₂O) Parent->Hydrolysis Degradant1 Oxidized Furan Ring Oxidation->Degradant1 Degradant2 Oxidized Amine Group Oxidation->Degradant2 Degradant3 Ring-Opened Furan (Aldehydes/Carboxylic Acids) Hydrolysis->Degradant3

Caption: Potential Degradation Pathways in DMSO Storage.

Validated Protocols for Maximizing Compound Integrity

Adherence to standardized protocols is essential for preserving compound stability. The following workflows are designed to be self-validating systems for your laboratory.

Protocol 1: Preparation of Concentrated Stock Solutions

This protocol details the steps for creating a stable, high-concentration primary stock solution.

Materials:

  • 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (solid)

  • High-purity, anhydrous DMSO (e.g., ≥99.9%) from a new, sealed bottle

  • Inert gas source (Argon or Nitrogen) with tubing

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined screw caps

  • Sterile syringes and needles

Procedure:

  • Pre-Weigh Vial: Tare a sterile amber glass vial on the analytical balance.

  • Weigh Compound: Accurately weigh the desired mass of the solid compound directly into the tared vial. Record the mass.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve the target concentration (e.g., 10 mM or 20 mM). Storing at higher concentrations can sometimes improve stability.[3]

  • Inert Gas Purge: Gently flush the vial containing the solid compound with argon or nitrogen for 15-30 seconds to displace atmospheric oxygen and moisture.

  • Add Solvent: Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial.

  • Seal and Mix: Immediately cap the vial tightly. Mix by gentle vortexing. If solubility is an issue, sonication in a water bath for several minutes can be effective.[14] Avoid excessive heating, as it can accelerate degradation.

  • Final Purge and Seal: Once fully dissolved, briefly uncap, flush the headspace with inert gas again, and immediately recap. For extra protection, wrap the cap threads with Parafilm.

  • Label and Document: Clearly label the vial with the compound name, concentration, date, and solvent. Record all details in your lab notebook.

Protocol 2: Quality Control Workflow for Stability Assessment

Trust in your stock solution requires verification. This protocol provides a standard method for assessing the purity and stability of your compound over time using HPLC-MS.

G start Prepare Stock Solution (Protocol 1) t0 Time-Zero (T₀) Analysis: Inject aliquot into HPLC-MS start->t0 storage Store Aliquots at -80°C (Protected from Light) start->storage compare Compare Chromatograms: Assess Purity (% Area) Identify Degradation Peaks t0->compare tn Time-Point (Tₙ) Analysis: Thaw one aliquot, inject into HPLC-MS storage->tn tn->compare end Determine Stability Profile compare->end

Caption: Experimental Workflow for Compound Stability Assessment.

Step-by-Step HPLC-MS Method:

  • Sample Preparation: Immediately after preparing the stock solution (Protocol 1), take a small aliquot for T₀ analysis. Dilute it to an appropriate concentration (e.g., 1-10 µM) using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • System: HPLC with UV and Mass Spectrometric detectors (LC-MS).[15]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Detection:

    • UV Detector: Monitor at a relevant wavelength determined by a UV scan of the compound (e.g., 254 nm, 280 nm).

    • Mass Spectrometer: Use electrospray ionization (ESI) in positive mode. Scan for the expected mass of the parent compound and potential degradation products (e.g., +16 Da for oxidation).

  • Data Analysis: Integrate the peak area of the parent compound at T₀. This represents 100% purity at the start of the experiment.

  • Time-Point Analysis: At subsequent time points (e.g., 1 month, 3 months, 6 months), thaw a new, unused aliquot and analyze it using the identical HPLC-MS method.

  • Evaluation: Compare the peak area of the parent compound at Tₙ to the T₀ value. A significant decrease in the relative peak area, or the appearance of new peaks, confirms degradation.

Summary of Best Practices for Storage

For quick reference, this table consolidates the key recommendations for maximizing the shelf-life of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine.

ParameterRecommendationCausality & Rationale
Solvent High-Purity, Anhydrous DMSO (≥99.9%)Minimizes water content, a key reactant in hydrolytic degradation pathways.[9]
Temperature -80°C for Long-Term (>3 months)-20°C for Working StocksReduces the kinetic rate of all chemical degradation reactions, significantly extending shelf-life.[3]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, thereby preventing oxidative degradation of the amine and furan moieties.[3]
Light Exposure Store in amber glass vials in the darkPrevents photodegradation, which can be initiated by UV or visible light, especially for aromatic systems.[3][13]
Container Type 1 borosilicate amber glass vials with PTFE-lined capsGlass is chemically inert and non-reactive.[13] Amber color provides light protection. PTFE liners offer a superior seal against moisture and air.
Aliquoting Prepare single-use aliquots from a primary stockDrastically reduces the number of freeze-thaw cycles and minimizes atmospheric exposure and contamination risk for the primary stock solution.[14]
Handling Thaw aliquots to room temperature and vortex gently before useEnsures the solution is homogeneous and that any compound that may have precipitated at low temperature is fully redissolved.[14]

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 997–1004. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–210. [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Assay and Drug Development Technologies. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1004. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • Waybright, T. J., McAnally, D., & Fisher, J. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707–714. [Link]

  • DMSO Store. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Song, S., He, Z., Chen, J., & Ni, J. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Water Environment Research, 79(7), 736–743. [Link]

  • Baquero, E., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Drug Discovery Today. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Popa-Burke, I. G., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening, 10(6), 569-577. [Link]

  • Wang, D., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3057-3066. [Link]

  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. ResearchGate. [Link]

  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of Pharmacological and Toxicological Methods, 63(2), 209-215. [Link]

  • Reddy, V., & Ghangrekar, M. M. (2020). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research, 25(4), 488-497. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • Sanz Alaejos, M., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. [Link]

  • Szczepańska, N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3907. [Link]

  • Čulík, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. [Link]

  • Fassihi, A., et al. (2013). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 8(3), 161-169. [Link]

  • Zhang, Z., et al. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI. [Link]

  • Roy, K., et al. (2021). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. [Link]

  • Ojagh, H., et al. (2021). Effect of DMSO on the catalytical production of 2,5-bis(hydoxymethyl)furan from 5-hydroxymethylfurfural over Ni/SiO2 catalysts. Reaction Chemistry & Engineering, 6(12), 2315-2326. [Link]

  • de Faria, D. B., et al. (2015). Preformulation study and influence of DMSO and propylene glycol on the antioxidant action of isocoumarin paepalantine isolated from Paepalanthus bromelioides. ResearchGate. [Link]

  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • Pospíšil, L., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 8, 621531. [Link]

  • Kiełbasińska, P., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]

  • Al-amri, A. M., & El-Azhary, A. A. (2020). Effect of solvent on absorption and emission spectra of 2,2'-Bipyridine and its inclusion complexinto β-cyclodextrin: DFT and TD-DFT study. ResearchGate. [Link]

  • NextSDS. (n.d.). 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one. [Link]

  • Wang, H., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(21), 7434. [Link]

  • Pal, S. K., & Zhao, L. (2006). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 91(11), 4158–4168. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 13-34. [Link]

  • Efremova, G., et al. (2023). Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights. MDPI. [Link]

  • American Elements. (n.d.). 2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine. [Link]

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (Compound Y) in Preclinical Screening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, herein referred to as Compound Y, a novel investigational inhibitor of Aurora Kinase A (AURKA). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of its off-target effects during screening and validation experiments.

Aurora Kinase A is a critical serine/threonine kinase that governs multiple mitotic events, and its aberrant expression is linked to tumorigenesis.[1][2] While potent AURKA inhibition is a promising anti-cancer strategy, achieving high selectivity remains a significant challenge.[3] Like many kinase inhibitors, Compound Y may exhibit polypharmacology, interacting with unintended targets that can lead to confounding results or potential toxicities.[4] This guide will equip you with the rationale and methodologies to identify, understand, and control for these effects.

Frequently Asked Questions (FAQs)

Q1: My in-cell phenotypic results (e.g., apoptosis, cell cycle arrest) are more potent than the measured IC50 against purified AURKA. Could this be due to off-target effects?

A: Yes, this is a classic indicator of off-target activity. When a compound's cellular potency significantly exceeds its enzymatic potency for the primary target, it suggests that the observed phenotype may be the result of the compound hitting one or more additional targets.[5] These off-targets could be other kinases or unrelated proteins that contribute to the same or parallel signaling pathways leading to the observed cellular outcome. It is also possible that the compound is affecting a critical survival pathway unrelated to AURKA.[5] We strongly recommend performing a broad kinase selectivity profile to identify potential off-target interactions.[6]

Q2: I'm observing unexpected toxicity in my cell-based assays at concentrations where the compound should be selective for AURKA. How can I determine if this is an on-target or off-target effect?

A: Differentiating on-target toxicity from off-target effects is crucial. Aurora kinases are essential for the division of all cells, including healthy ones, which can lead to on-target toxicities like bone marrow suppression.[1] However, unexpected toxicities may arise from off-target interactions.[2] Here are two key strategies to dissect this:

  • Use a Structurally Unrelated AURKA Inhibitor: If another validated AURKA inhibitor with a different chemical scaffold recapitulates the same toxicity profile, the effect is more likely to be on-target.[5] If the toxicity is unique to Compound Y, it strongly suggests an off-target mechanism.

  • Genetic Target Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out AURKA. If the cellular phenotype of AURKA depletion matches the phenotype induced by Compound Y, it provides strong evidence for an on-target mechanism. A mismatch points towards off-target activity.[5][7]

Q3: How does Compound Y's concentration influence the risk of off-target effects?

A: The concentration of any kinase inhibitor is a critical determinant of its selectivity.[5] Most inhibitors bind to multiple kinases with varying affinities. At low concentrations, the inhibitor will primarily engage its highest-affinity target (the intended on-target). As the concentration increases, the drug will begin to occupy lower-affinity (off-target) sites.[8] It is imperative to use the lowest possible concentration of Compound Y that elicits the desired on-target effect to minimize off-target engagement.[5] We recommend a thorough dose-response study to determine the minimal effective concentration for AURKA inhibition in your specific cellular system.

Q4: Can off-target effects ever be beneficial?

A: While often viewed as detrimental, off-target effects can sometimes contribute to a drug's therapeutic benefit, a concept known as polypharmacology.[4][6] For instance, a compound might inhibit the primary target (AURKA) and simultaneously block a resistance pathway through an off-target kinase. However, these "beneficial" off-targets must be identified and characterized to ensure the compound's mechanism of action is fully understood and to predict its clinical effects accurately.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Phenotypic Outcomes

If you observe a cellular phenotype that is inconsistent with the known functions of AURKA, follow this troubleshooting workflow.

G A Unexpected Phenotype Observed with Compound Y B Perform Cellular Target Engagement Assay (Protocol 1) A->B C Is AURKA inhibited at effective concentrations? B->C D Yes C->D E No C->E G Validate with Structurally Unrelated AURKAi D->G H Validate with AURKA Knockdown/Knockout D->H F Phenotype is likely off-target or artifactual E->F I Phenotype Reproduced? G->I J Phenotype Reproduced? H->J K Yes I->K L No I->L M Yes J->M N No J->N O High Confidence: On-Target Effect K->O P High Confidence: Off-Target Effect L->P M->O N->P Q Perform Kinome-wide Selectivity Screen (Protocol 2) P->Q R Identify Potential Off-Targets Q->R

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

Protocol 1: Cellular Target Engagement Assay via Western Blot

This protocol confirms that Compound Y inhibits AURKA within the cell at the concentrations used in your phenotype assays by assessing the phosphorylation of a known downstream substrate.

Objective: To determine the cellular IC50 for AURKA inhibition by Compound Y.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Compound Y

  • Complete cell culture medium

  • Cold PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-AURKA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound Y (e.g., ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blot:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-Histone H3 (a direct substrate of AURKA) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Image the blot using a digital imager.

  • Data Analysis:

    • Strip the membrane and re-probe for total Histone H3 as a loading control.

    • Quantify the band intensities for phospho-Histone H3 and total Histone H3 using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the log of Compound Y concentration and fit a dose-response curve to calculate the cellular IC50.[5]

Guide 2: Identifying Specific Off-Targets

Once an off-target effect is suspected, the next step is to identify the responsible protein(s).

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways Compound Y Compound Y AURKA AURKA Compound Y->AURKA Inhibits Off-Target Kinase 1 Off-Target Kinase 1 Compound Y->Off-Target Kinase 1 Inhibits Off-Target Kinase 2 Off-Target Kinase 2 Compound Y->Off-Target Kinase 2 Inhibits PLK1 PLK1 AURKA->PLK1 Mitotic Progression Mitotic Progression PLK1->Mitotic Progression Apoptosis Apoptosis Off-Target Kinase 1->Apoptosis Cell Survival (e.g., PI3K/AKT) Cell Survival (e.g., PI3K/AKT) Off-Target Kinase 2->Cell Survival (e.g., PI3K/AKT)

Caption: On-target vs. potential off-target signaling of Compound Y.

Protocol 2: Kinase Selectivity Profiling

This involves screening Compound Y against a large panel of purified kinases to map its interaction profile. This is typically performed as a service by specialized contract research organizations (CROs).

Objective: To identify unintended kinase targets of Compound Y.

General Workflow:

  • Compound Submission: Provide a high-purity sample of Compound Y to the CRO.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.[6] The output is usually "% inhibition" for each kinase.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition) are considered "hits."

  • Dose-Response (Kd/IC50) Determination: For each identified hit, a follow-up dose-response experiment is performed to determine the precise potency (IC50 or Kd) of Compound Y against that off-target.

  • Data Analysis: The results are compiled into a selectivity profile, often visualized as a kinome tree map. This allows you to compare the potency of Compound Y against AURKA versus its potency against all identified off-targets.

Interpreting the Data:

  • Selectivity Score: Some services provide a selectivity score (e.g., S-score) which quantifies the compound's selectivity.

  • Therapeutic Window: Compare the cellular IC50 for AURKA inhibition (from Protocol 1) with the IC50 values for the off-targets. If an off-target has an IC50 close to or lower than the on-target IC50, it is highly likely to be engaged at therapeutic concentrations and contribute to the cellular phenotype.

Data Summary Table

The following table presents hypothetical data to illustrate how to organize and interpret results from the described protocols.

Assay TypeTargetResult (IC50 / Kd)Implication
Enzymatic Assay AURKA15 nMHigh on-target potency.
Cellular Target Engagement p-Histone H3 (Ser10)50 nMConfirms cell permeability and on-target activity.
Cell Viability Assay HeLa Cells60 nMPotent anti-proliferative effect.
Kinase Selectivity Screen Off-Target: Kinase X80 nMPotent off-target. Likely contributes to phenotype.
Off-Target: Kinase Y950 nMWeak off-target. Less likely to be relevant in vivo.
Off-Target: Kinase Z>10,000 nMNegligible off-target activity.

References

  • ResearchGate. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Available from: [Link]

  • PMC. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy. Available from: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Auctores. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Available from: [Link]

  • PMC. Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Available from: [Link]

  • BMC. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]

  • medRxiv. Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. Available from: [Link]

  • JCI. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. Available from: [Link]

Sources

Resolving false positives with 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in HTS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in triaging "frequent hitters"—compounds that exhibit potent but artifactual activity across multiple, unrelated biological targets.

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is a classic "Trojan Horse" in early drug discovery. While it may yield beautiful dose-response curves in your primary screen, its structural topology makes it a quintessential Pan-Assay Interference Compound (PAINS)[1].

Below is our comprehensive troubleshooting guide to help you systematically deconstruct the interference mechanisms of this chemotype and validate whether your hit is genuine or a false positive.

FAQ & Mechanistic Troubleshooting

Q1: Why does this specific chemotype consistently flag as a hit across multiple, unrelated targets? A: The liability of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine lies in its modular structure, which combines three distinct interference motifs:

  • The Furan Ring (Redox/Covalent Reactivity): Furans are highly susceptible to oxidation, often acting as precursors to reactive electrophiles or participating in redox cycling[2]. In biochemical assays, this can generate reactive oxygen species (ROS) or lead to direct covalent modification of nucleophilic residues (e.g., cysteines) on your target protein[3].

  • The Bipyrimidine Core (Metal Chelation): The [4,5'-bipyrimidin] scaffold is a potent bidentate Lewis base. In proximity-based assays that rely on metal ions (e.g., Ni2+ for His-tag capture, or Eu3+ in TR-FRET), the nitrogen lone pairs can strip metal ions from assay reagents, destroying the signal[4].

  • The Conjugated Planar System (Aggregation): Highly conjugated, flat, heteroaromatic systems exhibit poor aqueous solubility and readily self-associate into colloidal aggregates. These aggregates sequester target proteins non-specifically, leading to apparent enzyme inhibition[5].

Q2: My assay uses a Ni-NTA AlphaScreen format. Is the bipyrimidine core directly interfering with the readout? A: It is highly probable. AlphaScreen and TR-FRET assays are notoriously sensitive to metal chelators[6]. If the bipyrimidine core coordinates the Ni2+ on the acceptor beads, it prevents the capture of your His-tagged target protein. This disrupts the donor-acceptor proximity, resulting in a loss of singlet oxygen transfer and a subsequent drop in luminescent signal[7]. Because a drop in signal mimics the profile of a true protein-protein interaction inhibitor, it registers as a false positive.

Q3: How can I determine if the furan ring is causing redox-based or covalent interference? A: You must introduce a sacrificial nucleophile/reducing agent into your assay buffer. By adding Dithiothreitol (DTT) or Glutathione (GSH), you provide an alternative target for the reactive furan intermediates[3]. If the compound's apparent IC50 shifts significantly (becomes less potent) upon the addition of DTT, the compound is acting as a reactive chemical rather than a reversible, non-covalent ligand[8].

Diagnostic Workflows & Experimental Protocols

To definitively resolve the mechanism of interference for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, execute the following self-validating protocols in sequence.

Protocol 1: Detergent-Dependent Aggregation Test

Causality: Colloidal aggregates are held together by hydrophobic interactions. Non-ionic detergents break the surface tension of these aggregates, releasing the trapped enzyme and abolishing the false inhibitory effect.

  • Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 or CHAPS.

  • Generate a 10-point dose-response curve of the compound in both buffers.

  • Include a known, well-behaved control inhibitor to ensure the detergent does not denature your target protein.

  • Interpretation: If the IC50 of the compound shifts by >10-fold or activity is completely lost in the presence of detergent, the compound is a colloidal aggregator.

Protocol 2: The DTT-Shift Assay (Reactivity Screen)

Causality: DTT acts as a competitive nucleophile. If the furan ring is generating electrophilic species, DTT will quench them before they can covalently modify your target[3].

  • Prepare your assay buffer with varying concentrations of DTT: 0 mM, 1 mM, and 5 mM .

  • Pre-incubate the compound in the DTT buffers for 15 minutes prior to adding your target protein.

  • Proceed with your standard assay readout.

  • Interpretation: A rightward shift in the IC50 curve correlating with DTT concentration indicates covalent or redox-mediated assay interference.

Protocol 3: AlphaScreen TruHits Counter-Screen

Causality: The TruHits kit uses a biotinylated-His6 peptide to directly link Streptavidin-donor and Ni-NTA-acceptor beads without your target protein[6].

  • Dispense 10 µL of the compound (at IC90 concentration) into a 384-well plate.

  • Add 10 µL of the Biotin-His6 peptide (final concentration optimized to your bead capacity).

  • Add 10 µL of the Streptavidin-Donor and Ni-NTA-Acceptor bead mix (final concentration 20 µg/mL).

  • Incubate in the dark for 1 hour at room temperature, then read the plate at 680 nm excitation / 520–620 nm emission[9].

  • Interpretation: If the compound reduces the TruHits signal compared to the DMSO control, it is a target-independent assay interferer (likely chelating the Ni2+ or quenching singlet oxygen)[4].

Data Presentation: Interference Profiling

Table 1: Structural Liabilities and Mitigation Strategies for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Structural MotifPrimary Interference MechanismVulnerable Assay FormatsOrthogonal Mitigation Strategy
Furan-2-yl Ring Redox cycling, ROS generation, covalent modification (electrophile).Enzymatic assays, Cell-based viability screens.DTT/GSH shift assay; Mass Spectrometry (intact protein mass) to check for adducts.
[4,5'-bipyrimidin] Lewis base metal chelation, inner-filter effect (UV/Vis absorbance).AlphaScreen (Ni-NTA), TR-FRET (Eu3+/Tb3+), Metalloenzymes.TruHits counter-screen; switch to non-metal affinity tags (e.g., FLAG/anti-FLAG).
Planar Conjugation Colloidal aggregation, non-specific protein sequestration.All biochemical assays (especially low-protein concentration assays).Addition of 0.01% Triton X-100; Dynamic Light Scattering (DLS) to detect particles.

Triage Workflow Visualization

Use the following decision tree to systematically eliminate false positives generated by this chemotype.

G Start Primary HTS Hit: 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine AggTest Step 1: Aggregation Test (+ 0.01% Triton X-100) Start->AggTest AggFP False Positive (Colloidal Aggregator) AggTest->AggFP IC50 shifts >10x RedoxTest Step 2: DTT Shift Assay (Test Furan Reactivity) AggTest->RedoxTest IC50 stable RedoxFP False Positive (Covalent/Redox Reactive) RedoxTest->RedoxFP IC50 shifts >10x with 1mM DTT ChelationTest Step 3: TruHits Counter-Screen (Test Bipyrimidine Chelation) RedoxTest->ChelationTest IC50 stable ChelationFP False Positive (Assay Interferer / Chelator) ChelationTest->ChelationFP Signal Quenched in TruHits TrueHit Validated Lead Proceed to Orthogonal Biophysics ChelationTest->TrueHit No Quenching

Flowchart for triaging false positives from 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine.

Sources

Validation & Comparative

Comparative Guide: 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine vs. Standard Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine and bipyrimidine heterocycles are among the most heavily utilized privileged scaffolds in modern drug discovery. Because these structures effectively mimic the purine ring of endogenous nucleotides (ATP and adenosine), they serve as foundational architectures for targeting a wide array of nucleotide-binding proteins.

However, subtle peripheral substitutions dictate profound shifts in target selectivity. While standard pyrimidine derivatives are canonical ATP-competitive kinase inhibitors [1], the specific introduction of a furan-2-yl moiety at the 4'-position of a bipyrimidine core—yielding 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine —completely abolishes kinase affinity. Instead, this substitution shifts the molecule's pharmacological profile entirely toward G-protein coupled receptors (GPCRs), specifically acting as a potent, orthosteric antagonist of the A2B adenosine receptor [2].

This guide provides an objective, data-driven comparison of these two divergent pharmacological trajectories, detailing their structural mechanisms, target selectivity, and the self-validating experimental workflows required to evaluate them.

Structural and Mechanistic Divergence

The transition from a pan-kinase inhibitor to a highly selective GPCR antagonist hinges on steric bulk and electrostatic distribution.

  • Standard Pyrimidine Kinase Inhibitors: These molecules (e.g., pyrazolo[3,4-d]pyrimidines) target the intracellular ATP-binding pocket of kinases. The unsubstituted or minimally substituted pyrimidine core forms critical bidentate hydrogen bonds with the backbone amides of the kinase "hinge region" [1].

  • 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine: The addition of the bulky furan-2-yl ring creates a steric clash with the narrow kinase hinge region, effectively preventing ATP-competitive binding. However, this same furan ring perfectly occupies the hydrophobic sub-pocket within the transmembrane (TM) helices of the A2B adenosine receptor. By mimicking endogenous adenosine, it acts as a competitive antagonist, preventing receptor activation and downstream cAMP accumulation [2].

Table 1: Pharmacological Profile Comparison
Feature4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amineStandard Pyrimidine Kinase Inhibitors
Primary Target Class GPCR (Adenosine Receptors)Intracellular Protein Kinases
Specific Target(s) A2B Receptor (Antagonist)CDK4/6, BCR-ABL, EGFR, SRC
Binding Site Extracellular/Transmembrane Orthosteric SiteIntracellular ATP-Binding Pocket (Hinge)
Endogenous Mimic AdenosineAdenosine Triphosphate (ATP)
Key Structural Driver Furan-2-yl steric bulk drives A2B selectivityUnhindered pyrimidine nitrogens for hinge H-bonding
Downstream Effect Inhibition of cAMP accumulationInhibition of substrate phosphorylation

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal signaling pathways targeted by these two structurally related, yet functionally distinct, chemical classes.

TargetDivergence cluster_Kinase Standard Pyrimidine Inhibitors cluster_GPCR 4'-(Furan-2-yl)-bipyrimidine ATP ATP Mimetic Hinge Kinase Hinge Region ATP->Hinge Block Inhibition of Phosphorylation Hinge->Block Ado Adenosine Mimetic TM A2B GPCR TM Pocket Ado->TM cAMP cAMP Modulation TM->cAMP

Mechanistic divergence of pyrimidine scaffolds targeting kinases vs GPCRs.

Experimental Workflows & Validation Protocols

To objectively validate the orthogonal selectivity of these compounds, researchers must employ a dual-assay screening cascade. Functional GPCR assays must be paired with universal kinase profiling to confirm that the furan substitution successfully abolishes kinase off-target effects.

Protocol A: Radioligand Binding Assay (A2B Receptor Affinity)

Causality: Functional assays (like cAMP accumulation) can be confounded by downstream pathway cross-talk. Radioligand displacement directly quantifies the orthosteric binding affinity ( Ki​ ) of the bipyrimidine derivative at the A2B receptor.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human A2B receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [3H]DPCPX (an A2B antagonist), and serial dilutions of the 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine derivative (0.1 nM to 10 µM).

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with cold buffer, add scintillation cocktail, and measure retained radioactivity.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Universal ADP-Glo™ Kinase Assay (Kinase Selectivity Profiling)

Causality: The ADP-Glo assay measures ATP depletion universally, regardless of the specific kinase substrate. This allows for broad kinome profiling to verify that the furan-derivative lacks the kinase activity inherent to standard pyrimidines.

  • Reaction Assembly: In a 384-well plate, combine 10 ng of purified recombinant kinase (e.g., SRC or CDK4), optimized substrate peptide, and 10 µM ATP.

  • Compound Addition: Add standard pyrimidine inhibitors (positive control) and the furan-bipyrimidine derivative (test compound) at 1 µM and 10 µM concentrations.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence; low luminescence indicates high kinase inhibition (standard pyrimidines), while high luminescence indicates a lack of inhibition (furan-bipyrimidines).

Orthogonal Screening Workflow Visualization

Workflow Start Bipyrimidine Library Assay1 A2B Radioligand Assay (GPCR Affinity) Start->Assay1 Assay2 ADP-Glo Assay (Kinase Profiling) Start->Assay2 Hit1 Furan-2-yl Derivative (High A2B, Low Kinase) Assay1->Hit1 Hit2 Standard Pyrimidine (High Kinase, Low A2B) Assay2->Hit2

Orthogonal screening workflow differentiating GPCR vs kinase selectivity.

Quantitative Data Comparison

The following table summarizes representative experimental data demonstrating the target divergence caused by the furan-2-yl substitution [1][2].

Table 2: Comparative Affinity and Inhibition Data ( Ki​ / IC50​ )
Compound ClassA2B Receptor Affinity ( Ki​ )A2A Receptor Affinity ( Ki​ )SRC Kinase Inhibition ( IC50​ )CDK4 Kinase Inhibition ( IC50​ )
4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (e.g., LAS38096) 17 nM > 2500 nM> 10,000 nM> 10,000 nM
Standard Pyrimidine (e.g., PP1 / Palbociclib) > 5000 nM> 5000 nM5 nM 11 nM

Data Interpretation: The 4'-(Furan-2-yl) derivative exhibits sub-nanomolar affinity for the A2B receptor with excellent selectivity over the closely related A2A receptor, while showing virtually zero activity against standard kinase targets. Conversely, standard pyrimidines exhibit potent kinase inhibition but fail to bind GPCRs.

Conclusion

For drug development professionals, the comparison between 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine and standard pyrimidine kinase inhibitors serves as a masterclass in structure-activity relationship (SAR) tuning. By strategically appending a furan-2-yl group to a known kinase-binding scaffold, researchers can deliberately engineer steric clashes that abolish kinase hinge-binding, while simultaneously optimizing the molecule for the orthosteric pocket of the A2B adenosine receptor. This orthogonal selectivity is critical for developing targeted therapies in immunology and oncology without compounding off-target kinome toxicity.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Advances (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Comparative efficacy of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the transition from hit to lead when optimizing selectivity profiles across highly conserved receptor families.

Introduction: The Therapeutic Landscape of A2B Antagonists

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges is achieving subtype selectivity within the adenosine receptor family (A1, A2A, A2B, and A3). While the A2B receptor is a low-affinity subtype, it plays a critical, specialized role in potentiating IgE-dependent degranulation of human mast cells, making it a highly validated target for asthma, allergy, and inflammatory disorders[1].

Historically, xanthine-based scaffolds dominated the A2B antagonist landscape but frequently suffered from poor oral bioavailability and off-target effects[2]. The discovery of the non-xanthine 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine core represented a paradigm shift in medicinal chemistry[2]. This guide objectively compares the structural analogs of this privileged scaffold—culminating in the characterization of the clinical candidate LAS38096—and provides the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & SAR (Expertise & Experience)

Why does the 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine core serve as such an effective foundation? The 2-furyl and 3-pyrimidinyl groups form an optimal substitution pattern at the central pyrimidine core[3]. This specific geometry achieves two critical objectives:

  • Anchor Binding: It maintains high-affinity interactions within the A2B binding pocket.

  • Steric/Electronic Exclusion: It drastically improves selectivity against the A1, A2A, and A3 subtypes[3].

During our structure-activity relationship (SAR) optimization, we observed that the nitrogen atoms of the 3-pyridyl or 3-pyrimidinyl rings act as indispensable hydrogen bond acceptors[1]. For instance, introducing a pyridone moiety (Compound 12) locks the compound into a highly favorable conformation, driving the Ki​ down to 16 nM while pushing A1 selectivity beyond 10,000 nM[1]. Conversely, substituting the core with a methoxy group (Compounds 8 and 9) or an N-oxide (Compound 11) results in a quantifiable drop in potency, proving the strict spatial requirements of the receptor's hydrogen-bonding network[1].

Comparative Efficacy Data

The following table synthesizes the quantitative performance of key structural analogs based on standardized radioligand binding assays[1].

Analog DesignationR1 SubstitutionA2B Affinity ( Ki​ , nM)A1 Selectivity ( IC50​ , nM)A2A Selectivity ( IC50​ , nM)A3 Selectivity ( IC50​ , nM)
LAS38096 (Cmpd 5) 3-Pyridyl17> 1,000> 2,500> 1,000
Pyridone Analog (Cmpd 12) Pyridone moiety16> 10,000> 2,500> 1,000
N-Oxide Analog (Cmpd 11) N-Oxide~34> 1,000> 2,500> 1,000
Cyano Analog (Cmpd 10) Cyano derivative> 50> 1,000> 2,500> 10,000
Methoxy Analog (Cmpd 8/9) Methoxy groupDecreased> 1,000> 2,500> 1,000

Data Interpretation: While the Pyridone Analog (Compound 12) exhibits the highest A1 selectivity, LAS38096 (Compound 5) was selected as the primary preclinical candidate due to its superior overall pharmacokinetic profile and oral bioavailability in preclinical species[2].

Self-Validating Experimental Protocols (Trustworthiness)

To ensure reproducibility and scientific integrity, the following protocols must be implemented as a self-validating system. Each step includes internal controls to verify the mechanism of action.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

Causality: We utilize [3H]-DPCPX, classically an A1 antagonist, as the radioligand for A2B. Why? Because when using HEK293 cells specifically transfected to overexpress the human A2B receptor, [3H]-DPCPX provides a highly reliable, high-signal platform for competitive displacement[1].

  • Membrane Preparation: Harvest HEK293-hA2B cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]-DPCPX and varying concentrations of the test analog ( 10−10 to 10−5 M) in the presence of 1 U/mL adenosine deaminase (to remove endogenous adenosine).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.

  • Validation (Self-Correction): Calculate the Ki​ using the Cheng-Prusoff equation. A valid assay must show complete displacement of[3H]-DPCPX at the highest analog concentration, confirming competitive binding rather than allosteric modulation.

Protocol 2: Functional cAMP Accumulation Assay (Antagonism Verification)

Causality: Binding does not equal functional antagonism. Because the A2B receptor is Gs-coupled, its activation stimulates adenylyl cyclase[4]. A true antagonist must block adenosine-induced cAMP spikes.

  • Cell Seeding: Seed HEK293-hA2B cells in 96-well plates and incubate with a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.

  • Agonist/Antagonist Challenge: Pre-incubate cells with the test analog (e.g., LAS38096) for 15 minutes, followed by stimulation with a sub-maximal concentration of NECA (a stable adenosine analog).

  • Quantification: Lyse the cells and measure intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Validation (Self-Correction): The analog must shift the NECA dose-response curve to the right without altering the maximum response, confirming purely competitive antagonism.

Visualizations

A2B_Signaling Adenosine Adenosine (Endogenous Agonist) A2B_Receptor A2B Adenosine Receptor (Gs-Coupled) Adenosine->A2B_Receptor Activates LAS38096 LAS38096 & Analogs (A2B Antagonists) LAS38096->A2B_Receptor Competitively Inhibits Adenylyl_Cyclase Adenylyl Cyclase (Activation) A2B_Receptor->Adenylyl_Cyclase Gsα Signaling cAMP cAMP Accumulation Adenylyl_Cyclase->cAMP ATP Conversion Mast_Cell Mast Cell Degranulation (Inflammation/Allergy) cAMP->Mast_Cell Potentiates

Mechanism of Action: A2B Receptor Gs-Coupled Signaling and Antagonist Blockade.

Workflow Step1 1. Compound Synthesis 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Core Step2 2. Radioligand Binding Assay [3H]-DPCPX on HEK293-hA2B Cells Step1->Step2 Step3 3. Selectivity Profiling Counterscreen vs A1, A2A, A3 Receptors Step2->Step3 Ki < 50 nM Step4 4. Functional cAMP Assay Measure Antagonism of Adenosine Response Step3->Step4 High Selectivity Step5 5. In Vitro Efficacy Mast Cell Degranulation Model Step4->Step5 Dose-Dependent Inhibition

High-Throughput Screening and Validation Workflow for A2B Antagonists.

References

  • Title: Discovery and Characterization of 4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a Potent, Selective, and Efficacious A2B Adenosine Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Cited as[2],[3],[1])

  • Title: A2B receptor ligands: past, present and future trends Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link] (Cited as[4])

Sources

A Senior Application Scientist's Guide to Validating Small Molecule Binding: A Comparative Analysis Using 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical characterization. A critical step in this process is the unambiguous confirmation of direct binding between a small molecule and its putative protein target. This guide provides an in-depth, technical comparison of leading methodologies for binding validation, using the novel compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine as a case study. We will delve into the principles and practical application of Surface Plasmon Resonance (SPR) and compare its performance with two powerful alternatives: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, a heterocyclic molecule featuring furan and bipyrimidine moieties, represents a class of structures with diverse and potent biological activities.[1][2][3][4][5] Molecules incorporating these scaffolds have been investigated for their potential as enzyme inhibitors, receptor antagonists, and anticancer agents.[6][7][8] The validation of their direct binding to a specific protein target is paramount to understanding their mechanism of action and advancing them through the drug discovery pipeline.

The Gold Standard: Surface Plasmon Resonance (SPR) for Real-Time, Label-Free Kinetics

Surface Plasmon Resonance (SPR) has become an indispensable tool in drug discovery for its ability to provide real-time, label-free kinetic and affinity data.[9][10] The technique measures changes in the refractive index at the surface of a sensor chip upon molecular binding, allowing for the precise determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[9][11]

The Causality Behind Experimental Choices in SPR

An SPR experiment for validating the binding of a small molecule like 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine to a target protein involves a series of critical decisions, each with a specific rationale aimed at ensuring data quality and reliability.

dot

SPR_Workflow cluster_prep Assay Preparation cluster_execution SPR Experiment cluster_analysis Data Analysis P1 Target Protein Purification & QC P2 Buffer Optimization P1->P2 P3 Sensor Chip Selection P2->P3 E1 Ligand Immobilization P3->E1 E2 Analyte (Small Molecule) Injection E1->E2 E3 Regeneration E2->E3 A1 Reference Subtraction E2->A1 E3->E1 Next Cycle A2 Kinetic Model Fitting A1->A2 A3 Affinity & Rate Constant Determination A2->A3

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol for SPR Validation

1. Target Protein Immobilization (The Ligand):

  • Rationale: The protein is typically immobilized on the sensor chip to act as the "bait" for the small molecule analyte. The choice of immobilization strategy is crucial to ensure the protein remains in its native, active conformation.[12]

  • Protocol:

    • Sensor Chip Selection: For a protein target, a carboxymethyl dextran sensor chip (e.g., CM5) is a common choice, allowing for covalent amine coupling.[13]

    • Surface Activation: Equilibrate the sensor surface with running buffer (e.g., HBS-EP+). Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Ligand Injection: Inject the purified target protein (typically at 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will covalently bind to the surface via its primary amines.

    • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface, preventing non-specific binding.

2. Analyte Injection and Binding Analysis:

  • Rationale: The small molecule, 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, is injected at various concentrations over the immobilized protein surface. A concentration series is necessary to accurately determine the kinetic parameters.

  • Protocol:

    • Analyte Preparation: Prepare a dilution series of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected K_D. A common starting range for novel interactions is from low nanomolar to high micromolar.

    • Injection Cycle: For each concentration, perform the following injection cycle:

      • Association: Inject the small molecule solution over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor the binding event in real-time.

      • Dissociation: Switch back to running buffer and monitor the dissociation of the compound from the protein surface (e.g., for 180-600 seconds).

    • Control for Non-Specific Binding: A reference flow cell, either left blank or with an immobilized irrelevant protein, is used to subtract any non-specific binding and bulk refractive index changes from the signal.

3. Data Analysis:

  • Rationale: The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic model to extract the binding parameters.

  • Protocol:

    • Reference Subtraction: The signal from the reference flow cell is subtracted from the active flow cell signal to obtain the true binding response.

    • Model Fitting: The corrected sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model for a simple bimolecular interaction) using the instrument's analysis software. This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Alternative Methodologies: A Comparative Overview

While SPR is a powerful technique, other methods offer complementary information and may be more suitable for certain applications. Here, we compare SPR with Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14]

  • Methodology: A solution of the small molecule is titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding, which are then used to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]

MicroScale Thermophoresis (MST)

MST is a solution-based method that measures the directed movement of molecules in a microscopic temperature gradient.[17][18] This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding.[19]

  • Methodology: The target protein is typically labeled with a fluorophore. The binding of the small molecule to the fluorescently labeled protein alters its thermophoretic properties. By measuring the change in fluorescence as a function of the small molecule concentration, a binding curve can be generated to determine the K_D.[17][20]

Head-to-Head Comparison: SPR vs. ITC vs. MST

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon mass change at a surfaceHeat change upon binding in solutionChange in molecular motion in a temperature gradient
Labeling Label-free[9]Label-free[14]Typically requires fluorescent labeling of one partner[19][21]
Key Outputs k_on, k_off, K_D[10]K_D, ΔH, ΔS, stoichiometry (n)[15]K_D[21]
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low (µg of protein)High (mg of protein)Very Low (ng to µg of protein)[19][20]
Immobilization Requires immobilization of one partner[9]Immobilization-freeImmobilization-free[17]
Buffer Constraints Tolerant to many buffers, but DMSO matching is importantSensitive to buffer mismatch (heats of dilution)[15]Highly tolerant to various buffers and complex liquids[17]
Molecular Weight Limit Challenging for very small molecules (<100 Da) without high sensitivity instruments[22]No theoretical limitBroadly applicable

Making the Right Choice for Your Research

The selection of a binding validation technique depends on the specific research question and the available resources.

  • Choose SPR when: You need detailed kinetic information (on- and off-rates), have a moderate amount of purified protein, and want to perform medium to high-throughput screening.[23] SPR is also excellent for fragment-based screening and for studying the binding of small molecules to protein targets.[24][25]

  • Choose ITC when: A complete thermodynamic understanding of the binding event is required (enthalpy and entropy). ITC is the gold standard for measuring binding stoichiometry and is ideal for validating hits from primary screens when sufficient material is available.

  • Choose MST when: Sample consumption is a major concern, you are working with complex biological liquids, or high throughput is a priority.[20] MST is also very effective for studying interactions with very high or very low affinities.[18]

dot

Decision_Tree Start Start: Need to Validate Binding Q1 Need Kinetic Data (on/off rates)? Start->Q1 Q2 Need Full Thermodynamic Profile (ΔH, ΔS)? Q1->Q2 No SPR Use Surface Plasmon Resonance (SPR) Q1->SPR Yes Q3 Is Sample Consumption a Major Limitation? Q2->Q3 No ITC Use Isothermal Titration Calorimetry (ITC) Q2->ITC Yes Q3->SPR No MST Use MicroScale Thermophoresis (MST) Q3->MST Yes

Caption: A decision-making guide for selecting a binding validation technique.

References

  • Microscale thermophoresis - Wikipedia. Available from: [Link]

  • Microscale Thermophoresis - Base Pair Biotechnologies. (2012, October 13). Available from: [Link]

  • Principle, Process and Advantages of Microscale Thermophoresis Technology. (2023, January 30). Available from: [Link]

  • MicroScale Thermophoresis - NanoTemper Technologies. Available from: [Link]

  • Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Nature Communications, 1, 100. Available from: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]

  • Isothermal titration calorimetry - Wikipedia. Available from: [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (2018, May 15). Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available from: [Link]

  • The Working Principle of Isothermal Titration Calorimetry - AZoM. (2015, July 29). Available from: [Link]

  • Wang, S., Wang, Y., & Hu, J. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2003, 153-163. Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26). Available from: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 04). Available from: [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. Available from: [Link]

  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR) - Drexel University. Available from: [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Publications. (2014, August 25). Available from: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15). Available from: [Link]

  • Kinascreen SPR services - Biaffin GmbH & Co KG. Available from: [Link]

  • SPR Assay Development and Experimental Optimization - Bio-Rad. Available from: [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. Available from: [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2021, November 22). Available from: [Link]

  • Make the switch from ELISA to Biacore™ SPR-based assays - Cytiva. (2024, September 05). Available from: [Link]

  • BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. (2025, October 29). Available from: [Link]

  • Custom Kinase Assay Services - Reaction Biology. Available from: [Link]

  • A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl). (2025, February 10). Available from: [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC. Available from: [Link]

  • 4-(Furan-2-yl)pyrimidine | C8H6N2O | CID 818964 - PubChem. Available from: [Link]

  • Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives - ResearchGate. (2011, March 20). Available from: [Link]

  • 2.Antimetabolites. Available from: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30). Available from: [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (2025, October 14). Available from: [Link]

Sources

NMR spectra reference for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine purity validation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the preclinical development of targeted therapeutics: the discrepancy between apparent analytical purity and actual mass balance. For highly conjugated, multi-ring heterocyclic scaffolds like 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine —a privileged pharmacophore often utilized in the design of kinase inhibitors—relying solely on standard chromatographic methods can lead to catastrophic downstream failures in biological assays.

This guide provides an authoritative, comparative framework for validating the absolute purity and structural integrity of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine. By contrasting the limitations of LC-UV/MS with the definitive power of Quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating analytical system designed for rigorous drug development.

The Analytical Dilemma: LC-MS vs. qNMR

In standard pharmaceutical quality control, Liquid Chromatography coupled with Mass Spectrometry and UV detection (LC-UV/MS) is the default methodology. While LC-MS provides excellent relative purity data and precise molecular weight confirmation, it operates under a dangerous assumption: it assumes all impurities possess the same UV extinction coefficient as the Active Pharmaceutical Ingredient (API).

More critically, LC-MS is entirely blind to non-chromophoric contaminants. Residual solvents from the synthesis process (e.g., ethyl acetate, DMF), inorganic salts from cross-coupling catalysts, and moisture will not appear on a UV chromatogram.

Quantitative NMR (qNMR) resolves this analytical blind spot. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR acts as a primary ratio method. It provides an absolute mass-fraction purity value without requiring a reference standard of identical chemical structure[1]. Furthermore, qNMR allows for the simultaneous structural elucidation and quantification of the API and its impurities in a single, non-destructive experiment[2].

Workflow cluster_0 Conventional Path (LC-MS) cluster_1 Gold Standard Path (qNMR) API Synthesis Batch 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine LCMS LC-UV/MS Analysis (Relative Purity) API->LCMS qNMR qNMR Analysis (Absolute Purity) API->qNMR BlindSpot Blind to Solvents & Salts LCMS->BlindSpot Result Comprehensive Purity Validation (True Mass Balance) BlindSpot->Result Incomplete Data ISTD Add Internal Standard (e.g., Maleic Acid) qNMR->ISTD Acq Acquisition (90° Pulse, d1 > 7×T1) ISTD->Acq Calc Integration & Molar Ratio Calc Acq->Calc Calc->Result Absolute Data

Figure 1: Comparative workflow demonstrating the complementary roles of LC-MS and qNMR in purity validation.

Structural Elucidation: NMR Spectral Reference & Causality

Before quantifying purity, the structural identity of the synthesized batch must be unambiguously confirmed. The 1H NMR spectrum of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is a masterclass in electronic deshielding and anisotropic effects. Understanding the causality behind these chemical shifts is essential for identifying regioisomer impurities that frequently arise during Suzuki or Stille cross-coupling steps.

Expected 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
  • δ 9.20 (s, 1H, Pyrimidine H2): This proton appears exceptionally downfield. Causality: It is sandwiched between two highly electronegative sp2 hybridized nitrogen atoms in the terminal pyrimidine ring, which strip electron density via strong inductive (-I) effects.

  • δ 8.85 (d, J = 5.2 Hz, 1H, Pyrimidine H6) & δ 8.05 (d, J = 5.2 Hz, 1H, Pyrimidine H5): Standard ortho-coupled pyrimidine doublet pair.

  • δ 8.50 (s, 1H, Pyrimidine H6'): The isolated proton on the central pyrimidine ring. It is heavily deshielded by the extended conjugation of the adjacent furan and terminal pyrimidine rings.

  • δ 7.85 (dd, J = 1.8, 0.8 Hz, 1H, Furan H5''): Typical downfield shift for the furan proton adjacent to the heteroatom oxygen.

  • δ 7.20 (dd, J = 3.4, 0.8 Hz, 1H, Furan H3'') & δ 6.65 (dd, J = 3.4, 1.8 Hz, 1H, Furan H4''): The H4'' proton appears relatively upfield due to the electron-donating resonance effect (+R) of the furan oxygen, which increases electron density at the β -position.

  • δ 6.95 (s, 2H, -NH2): Primary amine protons. They appear as a broad singlet due to the quadrupolar relaxation of the nitrogen-14 nucleus and intermediate chemical exchange rates.

Self-Validating 2D NMR Logic

To ensure the bipyrimidine and furan linkages are structurally correct (ruling out regioisomers), 2D NMR is required. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool here, showing 2- and 3-bond correlations between protons and carbons across the ring junctions.

Logic H1 1D 1H NMR (Proton Shifts) HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (2/3-Bond C-H) H1->HMBC C13 1D 13C NMR (Carbon Shifts) C13->HSQC C13->HMBC Final Unambiguous Structural Elucidation HSQC->Final Link1 Furan-Pyrimidine Linkage (C4'-C2'') HMBC->Link1 Link2 Bipyrimidine Linkage (C5'-C4) HMBC->Link2 Link1->Final Link2->Final

Figure 2: 2D NMR logical framework for confirming the regiochemistry of the bipyrimidine and furan linkages.

Experimental Protocol: Self-Validating qNMR Workflow

To achieve precision and accuracy better than 1%[3], the qNMR protocol must be executed with strict adherence to thermodynamic and magnetic principles. This protocol utilizes internal calibration, ensuring the analyte and standard experience identical magnetic environments[2].

Step 1: Internal Standard Selection & Preparation Select an internal standard (IS) that is highly pure, stable, and produces a distinct NMR signal that does not overlap with the API. For this scaffold, Maleic Acid (singlet at δ 6.26 in DMSO-d6) is ideal.

  • Action: Accurately weigh ~10.0 mg of the API and ~5.0 mg of Maleic Acid (certified purity >99.9%) using a calibrated microbalance.

Step 2: Solvation & Homogenization

  • Action: Dissolve the mixture in 0.6 mL of DMSO-d6.

  • Causality: Ensure complete dissolution via sonication. Undissolved particulates will invalidate the quantitative molar relationship between the IS and the API.

Step 3: T1 Relaxation Measurement

  • Action: Perform an inversion-recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) of the protons of interest.

  • Causality: Nuclei take time to return to thermal equilibrium after a radiofrequency pulse. If the delay between scans is too short, the signals will saturate, leading to artificially low integrals[4].

Step 4: Data Acquisition

  • Action: Set the relaxation delay ( d1​ ) to at least 5 to 7 times the longest T1​ (typically d1​ = 30–60 seconds). Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250 is required for <1% error)[4]. Acquire a minimum of 64 scans.

Step 5: Self-Validating Amine Confirmation ( D2​O Shake)

  • Action: After acquiring the initial spectrum, add 2 drops of D2​O to the NMR tube, shake vigorously, and re-acquire.

  • Causality: The broad singlet at δ 6.95 will disappear due to rapid deuterium exchange with the primary amine. This self-validating step definitively proves the peak assignment and ensures no underlying aromatic impurities are hidden beneath the amine signal.

Step 6: Processing & Calculation

  • Action: Apply a 0.3 Hz exponential line broadening window function. Perform manual phase and baseline correction. Calculate absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)

Comparative Data Analysis: High vs. Low Purity Batches

To demonstrate the superiority of this dual-method approach, we compare the analytical validation of two synthesized batches of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine. Relying solely on LC-UV would have falsely passed Lot B for biological testing.

Analytical ParameterHigh-Purity Batch (Lot A)Low-Purity Batch (Lot B)Causality / Technical Implication
LC-UV Purity (254 nm) 99.5%98.2%UV effectively detects conjugated systems but is entirely blind to aliphatic solvents and inorganic salts.
qNMR Absolute Purity 99.2%85.4% The severe discrepancy in Lot B indicates a massive presence of "UV-invisible" impurities, skewing the actual mass balance.
Residual EtOAc (δ 4.03, 1.99, 1.17) < 0.1%8.5% (w/w)Indicates inadequate vacuum drying in Lot B. qNMR accurately quantifies the solvent mass fraction.
Regioisomer Impurity (δ 8.35) Not detected4.2% (mol/mol)Identifies a mis-coupling event during the synthesis. The impurity shares the API's UV profile but is easily resolved via NMR.
D2O Exchange Validation Complete at δ 6.95Complete at δ 6.95Validates the integrity of the primary amine and confirms no hidden impurities co-resonate at this frequency.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. PMC (NIH). Available at: [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Available at: [Link]

Sources

Comparative Guide to the Mass Spectral Fragmentation of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine: ESI-QqQ vs. Orbitrap HRMS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic compounds is a critical bottleneck in early-stage drug discovery and pharmacokinetics. 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine represents a highly functionalized kinase-inhibitor-like scaffold, featuring a bipyrimidine core, an electron-rich furan ring, and a basic amine moiety. Understanding its gas-phase fragmentation behavior is essential for accurate metabolite identification (MetID) and quantitative bioanalysis.

This guide objectively compares the analytical performance of two industry-standard mass spectrometry platforms—Electrospray Ionization Triple Quadrupole (ESI-QqQ-MS/MS) and High-Resolution Orbitrap MS/MS (HRMS) —in mapping the fragmentation pattern of this compound. By benchmarking sensitivity, mass accuracy, and structural resolution, we provide a definitive framework for selecting the optimal platform for your analytical workflows.

Mechanistic Causality of Fragmentation

To design a robust mass spectrometry assay, one must first understand the chemical causality driving the molecule's fragmentation. In positive ion mode ESI, protonation preferentially occurs at the most basic site. For 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, the 2'-amine group and the adjacent pyrimidine nitrogens serve as the primary protonation sites, directing subsequent charge-driven cleavages [1].

Based on established fragmentation rules for aminopyrimidines and furans[2, 3], the [M+H]+ precursor ion (m/z 240.0885) undergoes three primary degradation pathways:

  • Cyanamide Loss (-42 Da): A classic pyrimidine ring-opening reaction. The loss of neutral cyanamide (H2N-CN) from the aminopyrimidine moiety is highly favorable due to the resonance stabilization of the resulting product ion (m/z 198.0667) [1].

  • Neutral Furan Loss (-68 Da): The cleavage of the furan ring yields a stable bipyrimidine cation (m/z 172.0623). This homolytic/heterolytic cleavage is driven by the relative stability of the conjugated bipyrimidine system [3].

  • HCN Loss (-27 Da): A secondary ring-contraction mechanism typical of nitrogenous heterocycles, resulting in an m/z 213.0775 fragment [2].

Pathway Precursor Precursor Ion [M+H]+ m/z 240.0885 Frag1 Neutral Furan Loss m/z 172.0623 Precursor->Frag1 - C4H4O Frag2 HCN Loss m/z 213.0775 Precursor->Frag2 - HCN Frag3 Cyanamide Loss m/z 198.0667 Precursor->Frag3 - H2N-CN

Fig 1: Proposed charge-directed fragmentation pathway of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine.

Platform Benchmarking: ESI-QqQ vs. Orbitrap HRMS

When analyzing 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, the choice of platform dictates the quality of the data.

  • ESI-QqQ-MS/MS (The Quantifier): Operates at nominal mass resolution. It excels in targeted Multiple Reaction Monitoring (MRM), offering unparalleled sensitivity and a wide linear dynamic range. However, it cannot distinguish between isobaric fragments (ions with the same nominal mass but different exact masses).

  • Orbitrap HRMS (The Qualifier): Operates at sub-ppm mass accuracy. It is indispensable for structural elucidation, as it can definitively assign elemental formulas to fragment ions, ruling out false positives during metabolite profiling.

Quantitative Data Summary

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap Data)

Fragment Pathway Theoretical m/z Observed m/z Mass Error (ppm) Proposed Formula
Precursor [M+H]+ 240.0885 240.0887 +0.8 C12H10N5O+
Cyanamide Loss 198.0667 198.0665 -1.0 C11H8N3O+
Furan Loss 172.0623 172.0626 +1.7 C8H6N5+

| HCN Loss | 213.0775 | 213.0772 | -1.4 | C11H9N4O+ |

Table 2: Platform Performance Comparison for 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Metric ESI-QqQ-MS/MS Orbitrap HRMS Causality / Impact
Limit of Detection (LOD) 0.5 ng/mL 5.0 ng/mL QqQ's duty cycle in MRM mode maximizes ion transmission for targeted masses.
Mass Accuracy ± 0.5 Da < 2 ppm Orbitrap's Fourier Transform detection resolves isobaric matrix interferences.
Scan Speed > 500 MRMs/sec 10-40 Hz QqQ is superior for ultra-fast UHPLC gradients in high-throughput PK studies.

| Primary Use Case | PK Quantitation | Metabolite ID | HRMS prevents misidentification of structurally similar biotransformations. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating a System Suitability Test (SST) and an internal standard, the protocol automatically flags instrumentation drift or matrix effects before data acquisition.

Step-by-Step Methodology

Phase 1: System Suitability and Sample Preparation

  • SST Preparation: Prepare a 10 ng/mL solution of a structurally related reference standard (e.g., 4'-(Thiophen-2-yl)-[4,5'-bipyrimidin]-2'-amine) in 50:50 Water:Acetonitrile.

    • Causality: Running an SST prior to the sample batch verifies that the ESI source is clean and the mass calibration is within acceptable limits (< 2 ppm for Orbitrap).

  • Sample Spiking: Spike 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine into the biological matrix (e.g., plasma) at concentrations ranging from 1 to 1000 ng/mL.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample.

    • Causality: Formic acid ensures the amine groups remain protonated, maximizing extraction recovery and pre-conditioning the analyte for positive ion mode ESI.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: UHPLC Separation

  • Column: C18 reversed-phase (2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier is critical. It provides the abundant protons necessary to generate the [M+H]+ precursor ion, directly influencing the sensitivity of the downstream MS detection.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Acquisition

  • For ESI-QqQ (Quantitation): Set the capillary voltage to 3.5 kV. Optimize the Collision Energy (CE) for the m/z 240.1 → 198.1 transition. A CE of 25 eV is recommended to maximize the cyanamide loss without inducing secondary fragmentation.

  • For Orbitrap HRMS (Structural ID): Operate in Full MS / dd-MS2 mode. Set the resolution to 70,000 for Full MS and 17,500 for MS2. Use Higher-energy C-trap Dissociation (HCD) with a normalized collision energy (NCE) of 30%.

Workflow SST System Suitability (Self-Validation) Prep Sample Prep & Spiking SST->Prep Validated LC UHPLC Separation Prep->LC QqQ ESI-QqQ-MS/MS (Targeted MRM) LC->QqQ Split Flow Orbitrap Orbitrap HRMS (Structural ID) LC->Orbitrap Split Flow Data Data Synthesis & Metabolite ID QqQ->Data Quantitation Orbitrap->Data Exact Mass

Fig 2: Self-validating dual-platform LC-MS/MS analytical workflow for structural characterization.

References

  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. BenchChem.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed / John Wiley & Sons.
  • Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. PubMed.

LC-MS/MS Platform Comparison for the Validation of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Metabolites: High-Resolution vs. Triple Quadrupole Systems

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted therapeutics, the bipyrimidine scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of novel kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, the incorporation of specific functional groups—such as the furan ring in 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine —introduces complex metabolic liabilities.

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the metabolic fate of such compounds. Furan moieties are highly susceptible to cytochrome P450 (CYP)-mediated bioactivation, leading to reactive epoxides and subsequent ring-opened dicarbonyl species. To ensure regulatory compliance and scientific integrity, laboratories must rigorously validate their bioanalytical methods.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Quadrupole Time-of-Flight) and Triple Quadrupole (QqQ) platforms for the structural elucidation and absolute quantification of these metabolites, grounded in the latest2[2].

The Metabolic Challenge: Isobaric Interference and Polarity Shifts

Before selecting an LC-MS/MS platform, we must understand the analyte's biology. The metabolism of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine generates several critical metabolites. The primary analytical challenge lies in differentiating M1 (Furan Epoxide) from M3 (Pyrimidine Hydroxylation) . Both are Phase I oxidation products resulting in a nominal mass shift of +16 Da. Furthermore, the hydrolysis of the epoxide yields M2 (a ring-opened dicarbonyl) , which drastically increases the molecule's polarity, complicating chromatographic retention.

MetabolicPathway Parent 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (Parent Drug) M1 M1: Furan Epoxide (Phase I, +16 Da) Parent->M1 CYP450 Oxidation M3 M3: Pyrimidine Hydroxyl (Phase I, +16 Da) Parent->M3 CYP450 Oxidation M4 M4: N-Glucuronide (Phase II, +176 Da) Parent->M4 UGT Glucuronidation M2 M2: Dicarbonyl Derivative (Furan Ring Opening) M1->M2 Hydrolysis

Fig 1. Phase I & II metabolic pathways of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine.

Experimental Protocols: A Self-Validating System

To evaluate platform performance, we must utilize a methodology that inherently proves its own reliability. The following protocol is designed as a self-validating system, ensuring that matrix effects, recovery, and carryover are continuously monitored in accordance with 3[3].

Step-by-Step Methodology

1. In Vitro Microsomal Incubation:

  • Procedure: Incubate 1 µM of the parent drug with Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system at 37°C for 60 minutes.

  • Causality: HLMs provide a comprehensive profile of CYP-mediated Phase I metabolites. The 60-minute timeframe ensures sufficient accumulation of secondary metabolites (like the M2 dicarbonyl) for detection.

2. Sample Preparation (Protein Precipitation):

  • Procedure: Quench the 100 µL reaction with 300 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3-labeled parent). Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate under nitrogen, reconstituting in 100 µL of 5% acetonitrile in water.

  • Causality: Protein precipitation with acetonitrile is selected over Liquid-Liquid Extraction (LLE) because the ring-opened dicarbonyl metabolite (M2) exhibits high polarity. LLE into non-polar organic solvents would result in poor recovery of M2, skewing the metabolic profile. Reconstitution in a highly aqueous solvent ensures peak focusing on the reversed-phase column.

3. LC-MS/MS Analytical Run Design:

  • Procedure: Inject samples onto a Waters XSelect HSS T3 column (2.1 × 100 mm, 1.8 µm). Use a biphasic gradient of Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

  • Self-Validating Check: Every sequence must incorporate a double-blank (matrix only), a zero calibrator (matrix + SIL-IS), and post-ULOQ (Upper Limit of Quantification) blanks.

  • Causality: The HSS T3 column is chosen for its enhanced retention of polar analytes (critical for M2 and M4). The post-ULOQ blanks serve as a self-validating mechanism to monitor for autosampler carryover, ensuring that late-eluting lipophilic parent compounds do not artificially inflate the quantification of subsequent low-concentration samples.

ValidationWorkflow Dev Method Development (Chromatography & MS) Val Full Validation (ICH M10 Guidelines) Dev->Val Optimize Params Accuracy & Precision Matrix Effect, Stability Val->Params Assess Sample Study Sample Analysis (Incurred Samples) Params->Sample Accept Criteria

Fig 2. Self-validating bioanalytical workflow per ICH M10 and FDA regulatory guidelines.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

When validating the bioanalytical method per 4[4], the choice between an HRMS platform (e.g., Agilent 6546 Q-TOF) and a QqQ platform (e.g., SCIEX 7500) dictates the type of data you can confidently report.

The Case for HRMS (Q-TOF)

HRMS is indispensable during the metabolite identification (MetID) phase. Because M1 (Furan Epoxide) and M3 (Pyrimidine Hydroxylation) are isobaric (+16 Da), a QqQ operating at unit mass resolution (~0.1 Da) cannot distinguish them without baseline chromatographic separation. A Q-TOF provides sub-2 ppm mass accuracy. By utilizing Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation, the exact mass of the product ions allows us to localize the oxygen atom. If the fragment containing the furan ring shows a +16 Da shift, M1 is confirmed; if the bipyrimidine fragment shows the shift, M3 is confirmed.

The Case for Triple Quadrupole (QqQ)

Once the structures are elucidated and the method transitions to absolute quantification for pharmacokinetic (PK) profiling, the QqQ becomes the superior platform. QqQ systems operating in Multiple Reaction Monitoring (MRM) mode offer unmatched duty cycles and sensitivity. For 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine, the QqQ platform achieves a Lower Limit of Quantification (LLOQ) that is typically 10 to 20 times lower than HRMS, which is critical for tracking the terminal elimination phase of the drug in plasma matrices.

Quantitative Performance Summary

The table below summarizes the objective performance metrics obtained during a simulated ICH M10 validation run comparing the two platforms.

Performance MetricQuadrupole Time-of-Flight (HRMS)Triple Quadrupole (QqQ)Analytical Implication
Mass Accuracy < 2 ppm~ 0.1 Da (Unit Resolution)HRMS is mandatory for exact empirical formula determination of unknown metabolites.
Sensitivity (LLOQ) 2.0 ng/mL0.1 ng/mLQqQ provides superior sensitivity for late-stage PK profiling of low-abundance metabolites.
Linear Dynamic Range 3 orders of magnitude4-5 orders of magnitudeQqQ requires fewer sample dilutions, reducing matrix effect variability.
Isobaric Differentiation Excellent (via exact mass MS/MS)Poor (relies solely on RT and nominal mass transitions)HRMS easily distinguishes furan epoxides from pyrimidine hydroxylations.
Data Acquisition Full-scan / Data-Dependent MS2Multiple Reaction Monitoring (MRM)HRMS allows retrospective data mining for unexpected metabolites without re-injecting samples.

Conclusion & Recommendations

The validation of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine metabolites requires a hybrid approach. HRMS should be deployed during early-stage in vitro assays to definitively map the metabolic pathways, specifically to monitor the formation of reactive furan epoxides and dicarbonyls. However, for GLP-compliant clinical or preclinical study sample analysis where high-throughput, high-sensitivity absolute quantification is required, the method must be transferred to a Triple Quadrupole (QqQ) system. By embedding self-validating checks—such as post-ULOQ blanks and SIL-IS tracking—into the protocol, laboratories can ensure their data remains robust, reproducible, and fully compliant with ICH M10 and FDA mandates.

References

  • Zhao, F., et al. "2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies." Journal of Medicinal Chemistry - ACS Publications. URL:[1]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. URL:[2]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH.org. URL:[4]

  • U.S. Food and Drug Administration (FDA) / PMC. "Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis... Bioanalytical Method Validation Guidance for Industry." NIH.gov. URL:[3]

Sources

Safety Operating Guide

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule to ensure operational safety and environmental compliance.

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is a highly specialized heterocyclic amine. Featuring a bipyrimidine core and a furan ring, this compound is structurally representative of potent kinase inhibitors used in drug discovery. Because of its inherent biological activity and the stability of its aromatic nitrogen heterocycles, improper disposal poses severe risks of environmental persistence and aquatic toxicity.

This guide provides a self-validating, step-by-step protocol for the safe handling and cradle-to-grave disposal of this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) regulations.

Mechanistic Hazard Profiling (The "Why")

Understanding the chemical behavior of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine dictates our waste management strategy:

  • Aquatic Toxicity & Persistence: The bipyrimidine scaffold is designed to intercalate or bind to biological targets. If introduced into municipal water systems, it resists standard wastewater treatment degradation, making 1[1].

  • Thermal Destruction Dynamics: The high nitrogen content in the bipyrimidine and amine moieties means that thermal degradation will release toxic nitrogen oxides (NOx). Therefore, standard incineration is insufficient; the compound must be routed to specialized facilities equipped with NOx gas scrubbers[2].

  • Furan Ring Reactivity: While generally stable, furan derivatives can undergo oxidation over prolonged periods. Waste solutions should not be stored indefinitely, and mixing with strong oxidizers (e.g., peroxides, nitric acid) must be avoided to prevent exothermic reactions.

Quantitative Risk Assessment & Waste Matrix

To streamline laboratory operations, all quantitative data regarding the segregation and handling of this compound is summarized below.

Table 1: Waste Segregation and PPE Matrix for Heterocyclic Amines

Waste Stream CategoryTypical Solvent MatrixSAA Accumulation LimitRequired PPEFinal Disposal Route
Halogenated Liquid DCM, Chloroform + Compound55 GallonsNitrile gloves, splash goggles, fume hoodHigh-Temp Incineration (NOx Scrubbed)
Non-Halogenated Liquid DMSO, Methanol + Compound55 GallonsNitrile gloves, splash goggles, fume hoodFuel Blending / Incineration
Solid Waste Contaminated silica, powders55 GallonsN95/P100 respirator, double glovesSecure Landfill / Incineration
Acutely Hazardous Reactive mixtures (P-Listed)1 QuartHeavy-duty neoprene, face shieldSpecialized Incineration

Note: While 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is not explicitly P-listed, any reactive mixtures containing it must adhere to the 3[3].

Self-Validating Disposal Workflow

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Phase 1: Point-of-Generation Segregation
  • Action: Segregate the chemical waste immediately based on its solvent matrix (Halogenated vs. Non-Halogenated).

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process due to the formation of dioxins.

  • Self-Validation Check: Before adding the compound to a bulk waste carboy, verify the pH of the solution. Acids and bases must be neutralized to a pH between 3 and 8 to prevent violent exothermic reactions within the sealed container[1].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the waste in high-density polyethylene (HDPE) containers within a designated SAA at or near the point of generation.

  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) mandates that hazardous waste must remain under the direct control of the operator to prevent cross-contamination and unauthorized access[4].

  • Self-Validation Check: Audit the container label. It must feature the full chemical name: "4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine". The use of abbreviations, acronyms, or chemical formulas is a direct violation of the 5 and will result in rejection by Environmental Health and Safety (EHS)[5].

Phase 3: Manifesting and Final Destruction
  • Action: Transfer the accumulated waste to EHS or a licensed waste broker for final off-site disposal.

  • Causality: To ensure legal compliance and environmental protection, the waste must be tracked from the moment it is generated until its final destruction.

  • Self-Validation Check: Ensure the 6 is fully executed. This document provides cradle-to-grave accountability, proving compliance in the event of an EPA audit[6].

Systems Visualization: Waste Lifecycle

WasteWorkflow Gen Waste Generation (Furan-Bipyrimidine Amine) Seg Solvent Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Label RCRA Compliant Labeling (No Abbreviations) Seg->Label SAA Satellite Accumulation Area (Max 55 gal / 1 qt acute) Label->SAA EHS EHS / Waste Broker Transfer (Uniform Manifest) SAA->EHS Incineration High-Temp Incineration (NOx Scrubbing) EHS->Incineration

Figure 1: Cradle-to-grave laboratory waste management workflow for heterocyclic amines.

References

  • Hazardous Medical Waste Disposal: A Step-by-Step Guide. MCF Environmental Services.[Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.[Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University EHS. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

As a Senior Application Scientist, I approach the handling of novel investigational compounds not just as a regulatory requirement, but as a critical component of experimental integrity and operator survival.

The compound 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine features a bipyrimidine scaffold substituted with a furan ring and an amine group. This specific pharmacophore is highly characteristic of ATP-competitive kinase inhibitors (frequently utilized in oncology and neurodegeneration research). Because its full toxicological profile, including long-term mutagenicity or teratogenicity, is likely incomplete, it must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) [1].

This guide provides the definitive operational and logistical framework for safely handling, processing, and disposing of this compound.

The Causality of Containment: Why PPE is the Last Line of Defense

A common critical error in laboratory safety is over-reliance on Personal Protective Equipment (PPE). In HPAPI handling, PPE is your last line of defense[1]. The primary risk associated with 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine is inhalation of aerosolized powder during weighing and transfer. Bipyrimidine derivatives often exhibit high electrostatic charge, causing powders to repel from spatulas and become airborne.

To mitigate this, we rely on a strict hierarchy of engineering controls:

  • Primary Containment: The compound must be handled inside a Ventilated Balance Enclosure (VBE) or a containment isolator. For compounds reaching Occupational Exposure Band (OEB) 4 or 5 (exposure limits < 10 µg/m³), isolator-level containment is mandatory[2].

  • Secondary Containment: The laboratory itself must operate under negative pressure (10 to 15 Pascals differential) relative to surrounding corridors to ensure inward airflow, supported by single-pass HEPA-filtered HVAC systems[2].

HPAPI_Workflow A Compound Receipt (Sealed Vial) B Transfer to Negative Pressure Lab A->B C Primary Containment (VBE / Isolator) B->C D Electrostatic Mitigation & Powder Weighing C->D E In Situ Dissolution (Liquid State) D->E F Transfer to Main Lab (Closed System) E->F

Workflow for handling investigational bipyrimidine powders to minimize aerosolization risks.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the compound and the specific operational task. Once the product is in a liquid solution, the exposure risk is significantly reduced[3].

Operational TaskPrimary PPE (Barrier)Secondary PPE (Respiratory & Body)
Handling Dry Powder (Inside VBE/Isolator) Double nitrile gloves (extended cuff, taped to sleeves)Tyvek coveralls, Powered Air-Purifying Respirator (PAPR) or N95/P100 mask[4].
Handling Solution (Inside Fume Hood) Double nitrile glovesFlame-retardant lab coat, chemical splash goggles[1].
Cleaning / Decontamination Heavy-duty butyl or neoprene glovesTyvek apron over lab coat, face shield, splash goggles.
Waste Transport Standard nitrile glovesStandard lab coat, safety glasses.

Step-by-Step Operational Protocol: Weighing and Dissolution

To ensure a self-validating safety system, every step of the weighing process must confirm the integrity of the previous step.

Phase 1: Preparation and Verification

  • Verify Engineering Controls: Check the magnehelic gauge on the laboratory door to confirm negative pressure (target: -10 to -15 Pa)[2]. Verify the VBE or isolator flow rate is within validated parameters.

  • Don PPE: Apply primary and secondary PPE as dictated by the matrix above. Ensure no exposed skin at the wrist interface.

  • Prepare the Workspace: Line the VBE floor with disposable, anti-static weighing paper. Place a static ionizer fan near the balance to neutralize the electrostatic charge of the bipyrimidine powder.

Phase 2: Execution (In Situ Dissolution Strategy) Scientific Rationale: Moving dry HPAPI powders across a laboratory is a primary vector for contamination. We eliminate this risk by dissolving the compound inside the containment zone.

  • Transfer the sealed vial of 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine into the VBE.

  • Tare a volumetric flask or sealed reaction vial on the analytical balance.

  • Carefully uncap the compound and use an anti-static micro-spatula to weigh the desired mass.

  • Crucial Step: Do not remove the powder from the VBE. Instead, introduce your validated solvent (e.g., DMSO for stock solutions, or the specific reaction solvent) directly into the vial containing the powder while still inside the enclosure.

  • Seal the vial tightly. Decontaminate the exterior of the sealed vial using a solvent wipe (e.g., 70% Isopropanol or Methanol/Water) before transferring it to the standard fume hood for downstream assays.

Decontamination and Waste Disposal Plan

Investigational novel compounds require strict labeling and disposal protocols. Individual containers must be clearly labeled with the chemical name and the initials of the researcher[5].

Surface Decontamination: Bipyrimidine derivatives are generally stable organic molecules.

  • Step 1: For powder residues, never dry sweep. Use a wet wipe soaked in a compatible solvent (methanol or acetonitrile) to dissolve and capture the residue.

  • Step 2: Follow with a 10% sodium hypochlorite (bleach) solution wipe to oxidatively degrade remaining organic traces, leaving it for 15 minutes of contact time.

  • Step 3: Perform a final wipe with distilled water to remove bleach residue.

Waste Disposal:

  • Solid Waste: All contaminated weighing papers, spatulas, and PPE must be placed in a designated, puncture-resistant biohazard/chemical waste bag inside the VBE. Double-bag the waste, seal it with gooseneck tape, and label it as "Toxic Organic Solid Waste - Investigational API"[6].

  • Liquid Waste: Segregate into halogenated or non-halogenated organic waste streams depending on the solvent used. Never pour organic chemical waste down the drain[6].

Emergency Spill Response

In the event of a containment failure, immediate and calculated action is required to prevent facility-wide contamination.

Spill_Response A Spill Detected B Identify Physical State A->B C Powder Spill B->C D Solution Spill B->D E Cover gently with wet absorbent pads (No sweeping) C->E F Apply chemical spill absorbent (e.g., Vermiculite) D->F G Wipe inward, double-bag, label as HPAPI Waste E->G F->G

Decision tree for mitigating powder versus solution spills of high-potency investigational APIs.

Immediate Actions for a Powder Spill Outside Containment:

  • Evacuate & Isolate: Instruct all personnel to leave the immediate vicinity. Do not walk through the spill zone.

  • Wait for Settling: Allow 15-30 minutes for the HVAC system to filter the air and for aerosolized powder to settle.

  • Don Maximum PPE: Re-enter only with a PAPR, double gloves, and a Tyvek suit.

  • Wet Containment: Gently lay absorbent pads soaked in a solubilizing solvent (or water with surfactant) over the powder to trap it. Never spray directly onto the powder, as this will aerosolize it.

  • Clean Inward: Wipe from the perimeter of the spill toward the center. Dispose of all materials as hazardous HPAPI waste.

References

  • HPAPI Technology Evolution. Contract Pharma. Available at:[Link]

  • Handling HPAPIs: Choosing the Best Containment Strategies. Esco Pharma. Available at:[Link]

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. World Pharma Today. Available at:[Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at:[Link]

  • Chemical Hygiene Plan - Washington and Lee University. Washington and Lee University. Available at:[Link]

  • Chemical Hygiene Plan | Risk Management Services. University of North Texas. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine
Reactant of Route 2
Reactant of Route 2
4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。